4-Phenyl-4-acetylaminopiperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-phenylpiperidin-4-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11(16)15-13(7-9-14-10-8-13)12-5-3-2-4-6-12;/h2-6,14H,7-10H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSFFQPHPJGOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCNCC1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142001-86-3 | |
| Record name | N-(4-phenylpiperidin-4-yl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-Phenyl-4-acetylaminopiperidine Hydrochloride
Introduction: Navigating a Niche Chemical Landscape
In the realm of pharmaceutical research and drug development, particularly in the synthesis of opioid analgesics, the 4-anilinopiperidine scaffold is of paramount importance. This core structure is the foundation for a multitude of potent therapeutic agents, including fentanyl and its analogues. While extensive literature exists for many of these derivatives, the specific compound 4-Phenyl-4-acetylaminopiperidine hydrochloride remains a more specialized entity with limited publicly available data.
This guide provides a comprehensive examination of the chemical properties of this compound. Given the scarcity of direct experimental data for this specific molecule, this document will leverage a foundational understanding of its core components: the 4-phenylpiperidine moiety and the effect of N-acetylation on an amino group. We will build a detailed profile by first exploring the well-documented precursor, 4-anilinopiperidine, and then extrapolating the consequential changes imparted by the addition of an acetyl group. This approach offers a scientifically rigorous and practical framework for researchers, scientists, and drug development professionals working with or anticipating the use of this compound. The hydrochloride salt form is often utilized in pharmaceutical development to enhance stability and solubility.[1]
The 4-phenylpiperidine structure itself is a privileged scaffold in medicinal chemistry, known for its interaction with various targets within the central nervous system.[1] Derivatives are among the most clinically significant pharmaceuticals.[1] This guide will delve into the structural, physical, and analytical characteristics of this compound, providing both established data for its precursors and reasoned, expert-driven insights into the properties of the target compound itself.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound are critical to its handling, formulation, and behavior in biological systems. Below is a table summarizing the known properties of the parent amine, 4-anilinopiperidine, and the anticipated properties of its N-acetylated hydrochloride salt.
| Property | 4-Anilinopiperidine (Free Base) | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₁H₁₆N₂[2] | C₁₃H₁₈N₂O · HCl | Addition of an acetyl group (C₂H₂O) and formation of the hydrochloride salt. |
| Molecular Weight | 176.26 g/mol [2] | 266.76 g/mol | Calculated from the addition of an acetyl group and HCl to the parent molecule. |
| Appearance | Crystalline solid[3] | White to off-white crystalline powder | Typical appearance for hydrochloride salts of organic amines. |
| Melting Point (°C) | Data not readily available | Expected to be significantly higher than the free base | Salt formation generally increases melting points due to the ionic character of the compound. |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol, PBS (pH 7.2)[3] | Expected to have good water solubility | The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[4] |
| pKa | Data not readily available | The piperidine nitrogen will have a lower pKa than the parent amine. | The electron-withdrawing effect of the acetyl group on the anilino nitrogen will decrease the basicity of the piperidine nitrogen. |
Synthesis and Purification: From Precursor to Product
The synthesis of this compound logically proceeds from its immediate precursor, 4-anilinopiperidine. The acetylation of the secondary amine in 4-anilinopiperidine is a standard organic transformation.
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Experimental Protocol: N-Acetylation of 4-Anilinopiperidine
This protocol describes a general procedure for the N-acetylation of 4-anilinopiperidine, followed by conversion to its hydrochloride salt.
Materials:
-
4-Anilinopiperidine
-
Acetic anhydride or acetyl chloride
-
A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) if using acetyl chloride
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve 4-anilinopiperidine in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Acetylation:
-
Using Acetic Anhydride: Slowly add a stoichiometric equivalent of acetic anhydride to the solution. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Using Acetyl Chloride: Cool the solution in an ice bath. Add a non-nucleophilic base (1.1 equivalents) followed by the slow, dropwise addition of acetyl chloride (1.0 equivalent).
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-Phenyl-4-acetylaminopiperidine free base.
-
Purification of the Free Base: The crude product can be purified by column chromatography or recrystallization.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of hydrochloric acid in an appropriate solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Analytical Characterization: Spectroscopic and Chromatographic Profiles
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The protonation of the piperidine nitrogen and the addition of the acetyl group will cause predictable shifts in the NMR spectrum compared to the 4-anilinopiperidine free base.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group.[1] The protons on the piperidine ring will also be visible. The N-H proton of the acetylamino group will likely appear as a singlet. The methyl protons of the acetyl group will also be a characteristic singlet.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, the carbons of the piperidine ring, and the carbonyl and methyl carbons of the acetyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups.
-
The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups.[1]
-
A strong absorption band corresponding to the C=O stretch of the amide will be present, typically in the range of 1630-1680 cm⁻¹.
-
An N-H stretching band for the secondary amide will also be observed, usually around 3300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.[1]
-
Electrospray Ionization (ESI-MS): In positive ion mode, the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 231.15.
Chromatographic Purity (HPLC)
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound.
-
A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid), would be suitable for assessing purity. The purity is typically expected to be ≥98% for research-grade material.[5]
Analytical Workflow
Caption: A typical analytical workflow for the characterization of a synthesized compound.
Applications in Drug Development
While specific applications for this compound are not widely reported, its structural similarity to known opioid precursors suggests its primary utility is as a research chemical or a synthetic intermediate in the development of novel analgesics.[5] The 4-anilinopiperidine scaffold is a key component of potent opioids like fentanyl.[6] Therefore, modifications to this structure, such as the N-acetylation described here, are of interest to medicinal chemists exploring structure-activity relationships (SAR) to develop new therapeutic agents with improved efficacy and safety profiles.[1][6] It may also serve as an analytical reference standard in forensic and toxicological analyses.[3]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or a fume hood.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]
-
Toxicity: While specific toxicity data is not available, compounds of this class should be handled with care. It may be harmful if swallowed, cause skin irritation, and serious eye irritation.[7]
Conclusion
This compound represents a specialized chemical within the broader and highly significant class of 4-anilinopiperidines. While direct experimental data is limited, a robust understanding of its chemical properties can be achieved through a scientifically grounded analysis of its structure and comparison to its well-characterized precursor, 4-anilinopiperidine. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and a detailed plan for its analytical characterization. For researchers and drug development professionals, this compound holds potential as a valuable building block in the synthesis of novel therapeutic agents, and the information presented herein serves as a critical resource for its safe and effective use in the laboratory.
References
-
4-Acetyl-4-phenylpiperidine hydrochloride | C13H18ClNO | CID 2723767 - PubChem. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
4-Acetyl-4-Phenylpiperidine Hydrochloride 98.0%(HPLC) | PureSynth. (n.d.). PureSynth. Retrieved February 18, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET - oxfordlabchem.com. (n.d.). Oxford Lab Fine Chem LLP. Retrieved February 18, 2026, from [Link]
- US2904550A - 4-phenylpiperidines and their preparation - Google Patents. (1959, September 15). Google Patents.
- CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents. (2011, May 18). Google Patents.
-
4 ANPP - mzCloud. (2018, January 15). mzCloud. Retrieved February 18, 2026, from [Link]
-
4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem - NIH. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. (2023, September 15). PubMed. Retrieved February 18, 2026, from [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]
-
4-Phenylpiperidine | C11H15N | CID 69873 - PubChem - NIH. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. (2014, August 23). Material Science Research India. Retrieved February 18, 2026, from [Link]
-
¹H NMR spectrum of PPG-HCl in D2O - ResearchGate. (2021, August). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. (2004, November 1). Bioorganic & Medicinal Chemistry Letters. Retrieved February 18, 2026, from [Link]
-
Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals - Federal Register. (2020, April 15). Federal Register. Retrieved February 18, 2026, from [Link]
Sources
- 1. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 2. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
The Pivotal Role of 4-Phenyl-4-acetylaminopiperidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure for a multitude of centrally acting therapeutic agents.[1] Within this class, 4-Phenyl-4-acetylaminopiperidine emerges as a critical intermediate, particularly in the synthesis of potent analgesics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of 4-Phenyl-4-acetylaminopiperidine, with a particular focus on its role as a key precursor in the manufacturing of fentanyl and its analogues. The document further explores the structure-activity relationships of related compounds and details the analytical techniques essential for its characterization, offering valuable insights for researchers in drug discovery and development.
Introduction: The Significance of the 4-Phenylpiperidine Moiety
The piperidine ring is a ubiquitous heterocyclic motif found in over twenty classes of pharmaceuticals and a vast array of natural alkaloids.[2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When a phenyl group is introduced at the 4-position, the resulting 4-phenylpiperidine core structure becomes a key pharmacophore for a range of compounds with significant effects on the central nervous system (CNS).[3] This structural motif is particularly renowned for its role in the development of potent opioid analgesics, where it mimics a key structural feature of morphine.[4] Beyond analgesia, derivatives of 4-phenylpiperidine have found applications as anesthetics, antipsychotics, and antidepressants.[3]
4-Phenyl-4-acetylaminopiperidine is a derivative of this critical scaffold, featuring an acetylamino group at the 4-position alongside the phenyl ring. This substitution pattern makes it a crucial building block in the synthesis of some of the most potent synthetic opioids known, most notably fentanyl and its analogues. Understanding the chemistry and applications of this compound is therefore of paramount importance for medicinal chemists and pharmaceutical scientists.
Synthesis and Chemical Characterization
The synthesis of 4-Phenyl-4-acetylaminopiperidine is a multi-step process that begins with the construction of the core 4-amino-4-phenylpiperidine structure, followed by N-acetylation.
Synthesis of 4-Amino-4-phenylpiperidine Intermediate
A common synthetic route to 4-amino-4-phenylpiperidine involves a Strecker-type synthesis starting from a protected 4-piperidone. A plausible pathway is outlined below:
Experimental Protocol: Synthesis of 4-Amino-4-phenylpiperidine
-
Protection of 4-Piperidone: The nitrogen of 4-piperidone is first protected with a suitable group, such as a benzyl group, to prevent side reactions in subsequent steps.
-
Cyanohydrin Formation: The protected 4-piperidone is treated with an alkali metal cyanide (e.g., sodium cyanide) to form a cyanohydrin intermediate.[5]
-
Strecker Amination: The cyanohydrin is then reacted with an amine, such as ammonia, to yield an aminonitrile.[5]
-
Grignard Reaction: The aminonitrile undergoes a Grignard reaction with a phenylmagnesium halide (e.g., phenylmagnesium bromide). This introduces the phenyl group at the 4-position.[5]
-
Hydrolysis and Deprotection: The resulting intermediate is hydrolyzed to convert the nitrile group to an amine, and the N-protecting group is removed, often through catalytic hydrogenation, to yield 4-amino-4-phenylpiperidine.[5]
Diagram: Synthetic Pathway to 4-Amino-4-phenylpiperidine
Caption: A generalized synthetic route to 4-amino-4-phenylpiperidine.
N-Acetylation to Yield 4-Phenyl-4-acetylaminopiperidine
The final step in the synthesis is the N-acetylation of the primary amino group of 4-amino-4-phenylpiperidine.
Experimental Protocol: N-Acetylation
-
Reaction Setup: 4-Amino-4-phenylpiperidine is dissolved in a suitable aprotic solvent.
-
Addition of Acetylating Agent: An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a base to neutralize the acidic byproduct.
-
Reaction Monitoring and Workup: The reaction is monitored for completion by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate and purify the 4-Phenyl-4-acetylaminopiperidine product. Purification can be achieved through crystallization or column chromatography.
Diagram: N-Acetylation of 4-Amino-4-phenylpiperidine
Caption: The final N-acetylation step to produce 4-Phenyl-4-acetylaminopiperidine.
Physicochemical Properties and Spectroscopic Characterization
While specific experimental data for 4-Phenyl-4-acetylaminopiperidine is not widely published in peer-reviewed literature, its properties can be inferred from related compounds. The hydrochloride salt of the closely related 4-acetyl-4-phenylpiperidine has a melting point of 232-234 °C and is soluble in water.[6]
Table 1: Predicted and Related Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₁₈N₂O | N/A |
| Molecular Weight | 218.29 g/mol | N/A |
| Melting Point | Expected to be a crystalline solid. The related 4-acetyl-4-phenylpiperidine HCl has an m.p. of 232-234 °C. | [6] |
| Solubility | Likely soluble in organic solvents. Solubility in water may be limited for the free base. | N/A |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the piperidine ring, and a singlet for the acetyl methyl protons.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring, the piperidine ring, and the carbonyl and methyl carbons of the acetyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl group (C=O) around 1650 cm⁻¹ and an N-H stretching vibration.[7]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the acetyl group and cleavage of the piperidine ring.
Role in Medicinal Chemistry: A Precursor to Potent Analgesics
The primary significance of 4-Phenyl-4-acetylaminopiperidine in medicinal chemistry lies in its role as a key intermediate in the synthesis of fentanyl and its analogues, a class of potent synthetic opioids.
Fentanyl Synthesis
Fentanyl is a powerful synthetic opioid analgesic that is approximately 50 to 100 times more potent than morphine. Its synthesis involves the N-alkylation of a 4-anilino-piperidine derivative. 4-Phenyl-4-acetylaminopiperidine can be considered a protected form of a precursor to the core of fentanyl. The more direct precursor in many clandestine syntheses is 4-anilino-N-phenethylpiperidine (4-ANPP), which is then acylated.[8][9]
However, a synthetic route to fentanyl can be envisioned that utilizes a 4-amido-4-phenylpiperidine intermediate. The "Siegfried method" for fentanyl synthesis involves the reaction of N-phenethyl-4-piperidone (NPP) with aniline to produce 4-ANPP, which is then reacted with propionyl chloride to yield fentanyl.[9] 4-Anilinopiperidine (4-AP) has been identified as an alternative precursor to NPP in the synthesis of 4-ANPP.[9][10]
Diagram: Simplified Fentanyl Synthesis Pathway Highlighting Precursors
Caption: Simplified synthetic routes to fentanyl, highlighting key precursors.
The illicit production of fentanyl has led to international control of key precursors like NPP and 4-ANPP.[8]
Structure-Activity Relationships (SAR)
The structure-activity relationships of 4-phenylpiperidine derivatives as opioid receptor agonists are well-documented. Key structural features that influence activity include:
-
The 4-Phenyl Group: This group is crucial for opioid receptor binding, mimicking the phenol ring of morphine. Substituents on this ring can modulate activity.[1]
-
The Piperidine Nitrogen: The basicity and substitution on the piperidine nitrogen are critical. A tertiary amine is generally required for high affinity. The nature of the N-substituent significantly impacts potency and receptor selectivity.[11]
-
The 4-Position Substituent: The nature of the substituent at the 4-position, in this case, the acetylamino group, is a key determinant of the compound's pharmacological profile. In the case of fentanyl and its analogues, an N-acyl anilino group at this position is essential for high potency. The acyl group and the aniline ring contribute to favorable interactions with the opioid receptor.[4]
While direct SAR studies on a series of 4-acylamino-4-phenylpiperidines are not extensively published, it is understood that the amide linkage and the size and nature of the acyl group are critical for potent agonist activity at the μ-opioid receptor.[11] Methylation or substitution of the phenolic hydroxyl group in related 4-arylpiperidine opioid receptor antagonists generally leads to a decrease in binding affinity across all three opioid receptor subtypes (μ, κ, and δ).[1]
Analytical Methodologies
The characterization and quantification of 4-Phenyl-4-acetylaminopiperidine and its related compounds are crucial for both pharmaceutical development and forensic analysis.
Experimental Protocol: General Analytical Workflow
-
Sample Preparation: The sample is dissolved in a suitable solvent for the chosen analytical technique.
-
Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is used to separate the analyte from any impurities or other components in the mixture.
-
Spectroscopic Detection and Identification:
-
Mass Spectrometry (MS): Coupled with GC or HPLC, MS provides molecular weight information and fragmentation patterns for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule's carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Diagram: Analytical Workflow for Characterization
Caption: A typical analytical workflow for the identification and characterization of 4-Phenyl-4-acetylaminopiperidine.
Conclusion
4-Phenyl-4-acetylaminopiperidine stands as a molecule of significant interest in medicinal chemistry due to its integral role as an intermediate in the synthesis of potent opioid analgesics. Its chemical structure, rooted in the privileged 4-phenylpiperidine scaffold, provides a versatile platform for the development of CNS-active agents. A thorough understanding of its synthesis, properties, and analytical characterization is essential for researchers in the fields of drug discovery, pharmaceutical development, and forensic science. As the landscape of synthetic opioids continues to evolve, the study of such key precursors will remain a critical area of research.
References
- Method for preparing 4-amino-4-phenylpiperidines.
-
4 ANPP. mzCloud. [Link]
-
4-Phenylpiperidine | C11H15N | CID 69873. PubChem. [Link]
-
Fentanyl Purity, Potency, & Synthesis. The Center for Forensic Science Research & Education. [Link]
-
Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register. [Link]
-
Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Regulations.gov. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. [Link]
-
4-Acetyl-4-phenylpiperidine | C13H17NO | CID 101521. PubChem. [Link]
- 4-phenylpiperidines and their preparation.
-
4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed. [Link]
-
4-ACETYL-4-PHENYLPIPERIDINE. Gsrs. [Link]
-
4-Anilinopiperidine | C11H16N2 | CID 89982. PubChem. [Link]
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC. [Link]
-
Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed. [Link]
-
Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]
-
N-Phenyl-4-piperidinamine. NIST WebBook. [Link]
-
(PDF) Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl- 4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives. ResearchGate. [Link]
-
Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Cheméo. [Link]
-
¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction.... ResearchGate. [Link]
-
Structure-guided design of partial agonists at an opioid receptor. eScholarship.org. [Link]
-
IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
1-(-2-Phenethyl)-4-phenyl-4-acetoxypiperidine | C21H25NO2 | CID 60977. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Document Viewer [docs.un.org]
- 5. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]
- 6. 4-アセチル-4-フェニルピペリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]
- 8. cfsre.org [cfsre.org]
- 9. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]
- 10. regulations.gov [regulations.gov]
- 11. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-Phenyl-4-acetylaminopiperidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, embedded in the structure of numerous approved therapeutics.[1] Within this broad class, 4-phenylpiperidine derivatives have garnered significant attention for their profound effects on the central nervous system (CNS).[2] This technical guide focuses on a specific, yet underexplored, member of this family: 4-Phenyl-4-acetylaminopiperidine . While not as extensively documented as some of its analogues, its unique structural features present a compelling case for its utility as a versatile intermediate in the synthesis of novel therapeutic agents. This document will provide a detailed exploration of its synthesis, potential applications, and the underlying chemical principles that make it a valuable tool for drug discovery professionals.
The 4-Phenylpiperidine Moiety: A Privileged Scaffold in CNS Drug Design
The 4-phenylpiperidine core is a well-established pharmacophore, most notably recognized for its integral role in the structure of potent opioid analgesics.[3] The phenyl group at the 4-position is crucial for interaction with various receptors in the CNS, including opioid receptors.[4] The piperidine ring itself, a saturated heterocycle, offers a three-dimensional structure that can be readily functionalized to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[5] This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The introduction of an acetylamino group at the 4-position, in conjunction with the phenyl group, creates a unique chemical entity with the potential for diverse biological activities. The amide functionality can act as a hydrogen bond donor and acceptor, influencing receptor binding and overall molecular conformation.
Synthesis of 4-Phenyl-4-acetylaminopiperidine: A Plausible Synthetic Pathway
While specific, detailed industrial-scale syntheses of 4-phenyl-4-acetylaminopiperidine are not widely published, a logical and efficient synthetic route can be extrapolated from established chemical methodologies for related compounds. A key strategy involves the acetylation of a 4-amino-4-phenylpiperidine precursor.
Conceptual Synthetic Workflow
The following diagram outlines a plausible multi-step synthesis, starting from readily available materials.
Caption: A plausible two-stage synthetic workflow for 4-Phenyl-4-acetylaminopiperidine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual outline based on standard organic chemistry techniques. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
Step 1: Synthesis of a 4-Amino-4-phenylpiperidine Precursor
A common route to 4-amino-4-substituted piperidines involves a Ritter reaction or a Strecker synthesis followed by reduction and cyclization. An alternative approach, inspired by the synthesis of related compounds, is the reductive amination of a 4-piperidone with an appropriate amine.
Step 2: Acetylation of the 4-Amino-4-phenylpiperidine Precursor
Materials:
-
4-Amino-4-phenylpiperidine (or its hydrochloride salt)
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., triethylamine, pyridine)
-
An inert solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the 4-amino-4-phenylpiperidine precursor in the chosen inert solvent.
-
If starting with the hydrochloride salt, add a stoichiometric amount of base to liberate the free amine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-Phenyl-4-acetylaminopiperidine.
Applications in Drug Discovery: A Landscape of Potential
The structural motifs present in 4-phenyl-4-acetylaminopiperidine suggest its potential as a key intermediate in the development of a range of therapeutics.
Opioid Analgesics
The 4-phenylpiperidine core is a well-established pharmacophore for opioid receptor agonists.[3] By modifying the substituent on the piperidine nitrogen, it is conceivable to synthesize novel analgesics. The acetylamino group at the 4-position could influence the binding affinity and selectivity for mu, delta, and kappa opioid receptors, potentially leading to compounds with improved side-effect profiles compared to existing opioids.
N-type Calcium Channel Blockers
Derivatives of 4-aminopiperidine have been investigated as N-type calcium channel blockers, which are promising targets for the treatment of neuropathic pain.[6] The 4-phenyl-4-acetylaminopiperidine scaffold could serve as a starting point for the design of novel antagonists of these channels.
Cognition Enhancers
Interestingly, 4-aminopiperidine derivatives have also shown potential as cognition-enhancing drugs.[7] The development of new treatments for neurodegenerative diseases like Alzheimer's is a critical area of research, and this intermediate could be a valuable building block for novel nootropic agents.
Other Potential Therapeutic Areas
The versatility of the piperidine ring allows for its incorporation into a wide array of drug classes.[5] Depending on the further chemical modifications, derivatives of 4-phenyl-4-acetylaminopiperidine could be explored for their potential as:
Quantitative Data and Physicochemical Properties
| Property | Value (for 4-Acetyl-4-phenylpiperidine) | Reference |
| Molecular Formula | C13H17NO | [10] |
| Molecular Weight | 203.28 g/mol | [11] |
| CAS Number | 34798-80-6 | [10] |
| Melting Point (HCl salt) | 248 °C | [12] |
| Appearance | White to light yellow crystalline powder | [12] |
Conclusion and Future Perspectives
4-Phenyl-4-acetylaminopiperidine represents a promising, yet underutilized, intermediate in the field of drug discovery. Its synthesis, achievable through established chemical transformations, provides access to a scaffold with significant potential for the development of novel therapeutics, particularly for CNS disorders. The strategic combination of the 4-phenylpiperidine pharmacophore with a versatile acetylamino group offers medicinal chemists a valuable platform for generating diverse compound libraries. Further investigation into the synthesis and pharmacological profiling of derivatives of this intermediate is warranted and could lead to the discovery of next-generation medicines.
References
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012, March 19). Journal of Applied Pharmaceutical Science.
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- Synthesis of 4-N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL)
- 4-Acetyl-4-phenylpiperidine hydrochloride. Chem-Impex.
- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neurop
- 4-Acetyl-4-phenylpiperidine. NIST WebBook.
- 4-Acetyl-4-phenylpiperidine | C13H17NO. PubChem.
- 4-Phenyl- and 4-Heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry.
- Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl)
- Phenylpiperidines. Wikipedia.
- Synthesis of Amides and Peptides by Employing [4-(Acetylamino) phenyl]imidodisulfuryl Difluoride (AISF) as a Coupling Reagent. Organic Chemistry Portal.
- 4-Phenylpiperidine. Chem-Impex.
- 4-Acetyl-4-phenylpiperidine 98 10315-03-4. Sigma-Aldrich.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed.
- 4-Acetyl-4-phenylpiperidine hydrochloride | C13H18ClNO. PubChem.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD.
- 4-Phenylpiperidine 771-99-3 wiki. Guidechem.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25). Taylor & Francis.
- 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003, July 21). PubMed.
- Selective acetylation of primary amino groups with phenyl acetate; simple synthesis of N,N´-diacetyl polyamines. Arkivoc.
- 4-Phenylpiperidine. Wikipedia.*.
Sources
- 1. mdpi.com [mdpi.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Acetyl-4-phenylpiperidine hydrochloride | C13H18ClNO | CID 2723767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. 4-Acetyl-4-phenylpiperidine [webbook.nist.gov]
- 11. 4-Acetyl-4-phenylpiperidine | C13H17NO | CID 101521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Neuropharmacological applications of piperidine derivatives
An In-depth Technical Guide to the Neuropharmacological Applications of Piperidine Derivatives
Part 1: Foundational Knowledge & Core Concepts
The Piperidine Scaffold: A Privileged Structure in Neuropharmacology
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). Its prevalence is due to a favorable combination of physicochemical properties and its capacity to act as a versatile scaffold for interacting with a diverse range of biological targets within the CNS.
The conformational flexibility of the piperidine ring, which primarily adopts a low-energy chair conformation, enables the precise spatial arrangement of substituent groups. This is crucial for establishing specific, high-affinity interactions with the complex three-dimensional binding pockets of CNS receptors and enzymes. The basic nitrogen atom (pKa ≈ 11.2) is typically protonated at physiological pH, allowing for the formation of critical ionic interactions with acidic residues in target proteins. This characteristic also influences the molecule's overall polarity and its ability to traverse the blood-brain barrier (BBB), a critical requirement for CNS-active drugs.
Key Physicochemical Properties for CNS Activity
The successful development of a CNS drug is contingent upon its ability to navigate a complex biological environment to reach its intended target. For piperidine derivatives, several physicochemical properties are of utmost importance:
| Property | Importance in Neuropharmacology | Typical Range for CNS Drugs |
| Lipophilicity (LogP) | Governs the ability to cross the blood-brain barrier. A value that is too low renders the compound too polar, while a value that is too high can lead to sequestration in lipid membranes or rapid metabolism. | 1 - 3 |
| Molecular Weight (MW) | Smaller molecules generally demonstrate better BBB permeability. | < 450 Da |
| Polar Surface Area (PSA) | A measure of the sum of the surfaces of all polar atoms. A lower PSA is generally associated with improved CNS penetration. | < 90 Ų |
| pKa | The basicity of the piperidine nitrogen influences its charge state at physiological pH, which in turn affects receptor binding and solubility. | 8 - 11 |
Table 1: Key physicochemical properties of piperidine derivatives for CNS activity.
Major Classes of Neuropharmacological Targets
Piperidine derivatives have shown activity against a broad spectrum of CNS targets, leading to their application in the treatment of a wide array of neurological and psychiatric disorders.
-
G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and a primary target for piperidine-based drugs.
-
Dopamine Receptors (D1-D5): Essential for motor control, motivation, and reward. Piperidine-containing antipsychotics such as haloperidol and risperidone function as antagonists at D2 receptors.
-
Serotonin Receptors (5-HT): Involved in mood, anxiety, and cognition. The selective serotonin reuptake inhibitor (SSRI) paroxetine , which features a piperidine ring, is widely used in the treatment of depression.
-
Opioid Receptors (μ, δ, κ): The primary targets for analgesics. The potent opioid agonist fentanyl and its derivatives are piperidine-based.
-
Muscarinic Acetylcholine Receptors (M1-M5): Implicated in learning and memory. Donepezil , used in the management of Alzheimer's disease, contains a piperidine moiety and acts as an acetylcholinesterase inhibitor, thereby indirectly modulating cholinergic transmission.
-
-
Ligand-Gated Ion Channels:
-
NMDA Receptors: Glutamate-gated ion channels that are critical for synaptic plasticity. Memantine , an NMDA receptor antagonist used for Alzheimer's disease, possesses a structure related to piperidine.
-
-
Monoamine Transporters:
-
Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT): These transporters regulate the synaptic concentration of key neurotransmitters. The psychostimulant methylphenidate , used for ADHD, is a well-known piperidine derivative that blocks DAT and NET.
-
-
Enzymes:
-
Acetylcholinesterase (AChE): As previously mentioned, donepezil inhibits this enzyme to increase acetylcholine levels.
-
Part 2: Mechanism of Action & Signaling Pathways
Case Study: Dopamine D2 Receptor Antagonism by Haloperidol
Haloperidol, a typical antipsychotic, serves as a prime example of the interaction between a piperidine derivative and a GPCR. Its therapeutic efficacy in schizophrenia is primarily ascribed to its antagonism of the dopamine D2 receptor in the mesolimbic pathway.
Mechanism:
-
Binding: The protonated nitrogen of haloperidol's piperidine ring forms a crucial ionic bond with a conserved aspartate residue (Asp114) in the third transmembrane domain (TM3) of the D2 receptor.
-
Conformational Lock: Additional hydrophobic and hydrogen bonding interactions between the fluorophenyl and chlorophenyl moieties of haloperidol and aromatic residues within the receptor's binding pocket stabilize an inactive conformation of the receptor.
-
Signal Transduction Blockade: By locking the receptor in an inactive state, haloperidol prevents the binding of endogenous dopamine and subsequent coupling to inhibitory G-proteins (Gi/o). This action blocks the downstream signaling cascade, which includes the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of protein kinase A (PKA) activity.
Caption: Antagonism of the D2 receptor by haloperidol.
Case Study: Serotonin Reuptake Inhibition by Paroxetine
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) used for the treatment of major depressive disorder and anxiety disorders. Its therapeutic action is based on increasing the extracellular concentration of serotonin in the synaptic cleft.
Mechanism:
-
SERT Binding: Paroxetine binds to the allosteric site of the serotonin transporter (SERT), which is distinct from the serotonin binding site.
-
Conformational Change: This binding event induces a conformational change in the transporter, locking it in an outward-facing conformation.
-
Reuptake Blockade: This prevents the transporter from binding to serotonin and transporting it back into the presynaptic neuron.
-
Increased Synaptic Serotonin: The consequent accumulation of serotonin in the synaptic cleft enhances and prolongs the activation of postsynaptic serotonin receptors, leading to the therapeutic effect.
Caption: Inhibition of the serotonin transporter (SERT) by paroxetine.
Part 3: Experimental Workflows in Piperidine Drug Discovery
The discovery and development of novel piperidine-based neuropharmacological agents is a multi-stage process that encompasses initial hit identification, lead optimization, and preclinical evaluation.
Synthesis and Library Development
The versatility of the piperidine scaffold facilitates the creation of large, diverse chemical libraries for high-throughput screening. A prevalent synthetic strategy is the reductive amination of a suitable ketone with a primary amine, followed by cyclization.
Example Protocol: Synthesis of a 4-Arylpiperidine Library
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of a substituted 1,5-diketone in a suitable solvent (e.g., methanol).
-
Amine Addition: Add 1.1 equivalents of a primary amine (e.g., benzylamine) and a catalytic amount of acetic acid.
-
Reduction: Cool the reaction to 0°C and add 1.5 equivalents of a reducing agent (e.g., sodium borohydride) portion-wise.
-
Workup: Quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the resulting piperidine derivative by column chromatography.
In Vitro Pharmacological Evaluation
Once a library of piperidine derivatives has been synthesized, it is screened against a panel of CNS targets to identify "hits" that exhibit the desired activity.
This is a fundamental technique used to determine the affinity of a compound for a specific receptor.
Protocol: [³H]-Spiperone Binding Assay for D2 Receptor Affinity
-
Membrane Preparation: Prepare cell membranes from a cell line that stably expresses the human dopamine D2 receptor.
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Reaction Mixture: In a 96-well plate, add:
-
Cell membranes (10-20 µg of protein)
-
[³H]-Spiperone (a radiolabeled D2 antagonist) at a concentration near its Kd (e.g., 0.2 nM).
-
Varying concentrations of the test piperidine compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For the determination of non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Functional assays measure the effect of a compound on the biological response of a target, thereby determining whether it is an agonist, antagonist, or modulator.
Protocol: cAMP Assay for D2 Receptor Functional Activity
-
Cell Culture: Plate CHO cells that stably express the human D2 receptor in a 96-well plate.
-
Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Compound Treatment: Add varying concentrations of the test piperidine compound.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Caption: A typical drug discovery workflow for piperidine derivatives.
In Vivo Behavioral Models
Promising lead compounds are subsequently evaluated in animal models of neurological disorders to assess their efficacy and potential side effects.
Example Model: Forced Swim Test for Antidepressant Activity
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration: Administer the test piperidine compound or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection).
-
Test Session: After a predetermined pre-treatment time (e.g., 30 minutes), place each mouse individually into a glass cylinder filled with water (25°C).
-
Scoring: Videotape the session (typically 6 minutes) and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of potential antidepressant-like effects.
Part 4: Structure-Activity Relationships (SAR) and Lead Optimization
The objective of lead optimization is to enhance the potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a lead compound.
Key SAR Insights for Piperidine Derivatives
-
Substitution at the Nitrogen: The substituent on the piperidine nitrogen can significantly influence receptor affinity and selectivity. For instance, in fentanyl analogues, a phenethyl group is optimal for µ-opioid receptor affinity.
-
Substitution at the 4-Position: This position is frequently a key point for introducing diversity and modulating activity. A 4-aryl or 4-acyl group is common in many neuropharmacological agents.
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. For example, the (+)-enantiomer of methylphenidate is considerably more potent than the (-)-enantiomer.
Optimizing for Blood-Brain Barrier Permeability
As previously discussed, the ability to cross the BBB is essential for CNS drugs. Strategies to improve the BBB permeability of piperidine derivatives include:
-
Reducing Polar Surface Area (PSA): Masking polar groups (e.g., -OH, -NH₂) with less polar moieties.
-
Increasing Lipophilicity (LogP): Introducing lipophilic groups, but within an optimal range to avoid non-specific binding and metabolic instability.
-
Modulating pKa: Fine-tuning the basicity of the piperidine nitrogen to achieve a balance between solubility and membrane permeability.
References
-
Lenci, E., & Trabocchi, A. (2020). The piperidine scaffold in the design of therapeutic agents. RSC Medicinal Chemistry, 11(8), 888-900. [Link]
-
Ben Haddou, T., et al. (2020). Structure-Activity Relationship of Piperidine-Based Scaffolds as Opioid Receptor Modulators. Molecules, 25(19), 4580. [Link]
-
Kaczor, A. A., & Matosiuk, D. (2021). Piperidine-Based Scaffolds in the Design of Central Nervous System Acting Agents. Current Neuropharmacology, 19(11), 1956-1974. [Link]
-
Wong, D. T., et al. (2005). The discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery, 4(9), 764-774. [Link]
An In-depth Technical Guide to the Solubility Profile of 4-Phenyl-4-acetylaminopiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the anticipated solubility profile of 4-Phenyl-4-acetylaminopiperidine hydrochloride, also known as N-(4-phenyl-4-piperidinyl)acetamide hydrochloride. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages established principles of medicinal chemistry and draws parallels with structurally analogous compounds, particularly within the 4-phenylpiperidine class of molecules, which includes well-studied opioids like fentanyl.[1][2][3]
Introduction: Structural Context and Physicochemical Significance
This compound is a derivative of the 4-phenylpiperidine scaffold, a privileged structure in medicinal chemistry renowned for its interaction with central nervous system targets.[4][5] The core structure consists of a piperidine ring with a phenyl group and an acetylamino group attached to the same carbon atom (C4). The hydrochloride salt form is intended to enhance the aqueous solubility and stability of the parent compound.[4]
Understanding the solubility of this compound is critical for drug development, as it directly influences bioavailability, formulation strategies, and the reliability of in vitro and in vivo assays.[6][7][8] Low aqueous solubility is a primary reason for the failure of promising drug candidates.[6]
Predicted Physicochemical Properties and Solubility Profile
| Property | Predicted Value/Characteristic | Rationale and Comparative Analysis |
| Molecular Formula | C₁₃H₁₉ClN₂O | Based on the chemical structure of the hydrochloride salt. |
| Molecular Weight | 270.76 g/mol | Calculated from the molecular formula. |
| pKa | 8.0 - 9.5 | The piperidine nitrogen is basic. Fentanyl and its analogs, which share this scaffold, have pKa values in the range of 8.4 to 9.0.[2][3][9] This indicates that the compound will be predominantly ionized at physiological pH. |
| logP (Octanol/Water) | 1.5 - 2.5 | The presence of both a lipophilic phenyl group and a polar acetylamino group suggests a moderate logP. Fentanyl has a logP of approximately 4.0, but the acetylamino group in our target compound is expected to increase its hydrophilicity compared to the N-propionyl-N-phenylamino group in fentanyl. |
| Aqueous Solubility | pH-dependent; moderate to high solubility in acidic conditions. | As a hydrochloride salt of a basic compound, its solubility is expected to be significantly higher in acidic to neutral pH ranges where the piperidine nitrogen is protonated.[10] The solubility will likely decrease as the pH becomes more alkaline, leading to the precipitation of the free base. Fentanyl free base has low water solubility, while its citrate and hydrochloride salts are significantly more soluble.[1][11] |
| Organic Solvent Solubility | Soluble in polar organic solvents. | Compounds of this class are generally soluble in solvents like methanol, ethanol, and DMSO.[1] Fentanyl analogs are noted to be soluble in alcohols.[1] |
Factors Influencing Solubility: A Mechanistic Overview
The solubility of this compound is governed by several key factors, the interplay of which is crucial for formulation and experimental design.
pH-Dependent Ionization
The primary determinant of aqueous solubility for this compound is the pH of the medium. The basic piperidine nitrogen will be protonated in acidic environments, forming a charged species that is readily solvated by water. As the pH increases above the pKa, the equilibrium will shift towards the neutral, less soluble free base. This relationship is fundamental for predicting its behavior in different biological compartments, such as the stomach (acidic) versus the small intestine (more neutral).[10]
Solid-State Properties
The crystalline form (polymorph) of the solid material can significantly impact its solubility and dissolution rate.[10] Different polymorphs can exhibit different lattice energies, leading to variations in the energy required to break the crystal lattice and solvate the individual molecules.
Temperature
For most solids, solubility increases with temperature. This relationship should be characterized during pre-formulation studies to understand the impact of storage and processing conditions.
Common Ion Effect
In buffered solutions containing chloride ions (e.g., physiological saline), the solubility of the hydrochloride salt may be slightly reduced due to the common ion effect.[12][13]
Experimental Protocols for Solubility Determination
To obtain precise solubility data, standardized experimental protocols are essential. The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development.[6][7]
Kinetic Solubility Assay (High-Throughput Screening)
This method is suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[6][14] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[6][10]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 to 24 hours).[6]
-
Precipitation Detection: Determine the solubility limit by detecting the point of precipitation. This can be done using various methods:
-
Nephelometry: Measures light scattering caused by insoluble particles.[14]
-
UV-Vis Spectroscopy: Measures the absorbance of the supernatant after filtration or centrifugation to remove any precipitate.
-
LC-MS/MS: Provides a highly sensitive and specific quantification of the dissolved compound in the supernatant.
-
Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the true equilibrium solubility of the solid compound in a given solvent and is typically used in later-stage preclinical development.[6][8][10]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to generate a pH-solubility profile.[10][12]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a low-binding filter to remove the solid.
-
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8]
-
Solid Phase Analysis: It is good practice to analyze the remaining solid (e.g., by XRPD or DSC) to check for any changes in the solid form (e.g., conversion to the free base or a different polymorph) during the experiment.[10]
Visualizing Influential Pathways
The following diagram illustrates the key factors and their relationships in determining the solubility of this compound.
Caption: Factors influencing the solubility of 4-Phenyl-4-acetylaminopiperidine HCl.
Conclusion and Future Directions
While a definitive, quantitative solubility profile of this compound requires empirical determination, this guide provides a robust, scientifically grounded framework for understanding its likely behavior. Based on its structure as a hydrochloride salt of a basic 4-phenylpiperidine derivative, it is predicted to have pH-dependent aqueous solubility, being more soluble in acidic conditions. For researchers and drug developers, the immediate next step is to perform the kinetic and thermodynamic solubility assays detailed herein. This will provide the critical data needed to advance formulation development, design meaningful pharmacological assays, and ultimately determine the therapeutic potential of this compound.
References
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- U.S. Environmental Protection Agency. (2018, May 22). Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs.
- MDPI. (2022, January 14). Fentanyl and Its New Analogs. In Encyclopedia.
- Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- Al-Obaidi, H., & Buckle, M. (2018). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC.
- MDPI. (2022, January 5). Electroanalysis of Fentanyl and Its New Analogs: A Review.
- Homeland Security Digital Library. (2021, September 30). Master Question List (MQL) for Synthetic Opioids.
- Roy, S. D., & Flynn, G. L. (1989). Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil. Pharmaceutical Research, 6(2), 147–151.
- SciSpace. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- PubChem. (n.d.). 4-Acetyl-4-phenylpiperidine hydrochloride.
- PureSynth. (n.d.). 4-Acetyl-4-Phenylpiperidine Hydrochloride 98.0%(HPLC).
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Benchchem. (2025, December). 4-Phenylpiperidine hydrochloride.
- Chem-Impex. (n.d.). 4-Acetyl-4-phenylpiperidine hydrochloride.
- Royal Society of Chemistry. (2021, June 10). Towards more accurate solubility measurements with real time monitoring: a carvedilol case study.
- PubChem. (n.d.). N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide.
- Pharmaceutical Technology. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.
- Santa Cruz Biotechnology. (n.d.). 4-Acetyl-4-phenylpiperidine hydrochloride.
- International Journal of Pharmacy and Technology. (2012, March 19). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Google Patents. (n.d.). CN102060753A - Refining method of 4-phenylaminopiperidine analgesic.
- Fisher Scientific. (n.d.). 4-Acetyl-4-phenylpiperidine hydrochloride, 99%, Thermo Scientific Chemicals.
- PubChem. (n.d.). 4-Phenylpiperidin-4-amine.
- PubChem. (n.d.). N-((1-(4-(4-Fluorophenyl)-4-oxobutyl)-4-phenyl-4-piperidinyl)methyl)acetamide.
- SIELC Technologies. (2018, May 16). N-((4-Phenyl-4-piperidinyl)methyl)acetamide.
- Santa Cruz Biotechnology. (n.d.). N-(4-(Piperidin-3-yl)phenyl)acetamide hydrochloride.
- PubChem. (n.d.). 4-Acetyl-4-phenylpiperidine.
- Wikipedia. (n.d.). Phenylpiperidines.
- Cheméo. (n.d.). Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4).
- Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References.
- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Sigma-Aldrich. (n.d.). n-(4-(4-benzyl-piperidine-1-sulfonyl)-phenyl)-acetamide.
- Santa Cruz Biotechnology. (n.d.). N-[4-(Piperidin-4-ylcarbonyl)phenyl]acetamide.
Sources
- 1. epa.gov [epa.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. inventivapharma.com [inventivapharma.com]
- 8. evotec.com [evotec.com]
- 9. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raytor.com [raytor.com]
- 11. dhs.gov [dhs.gov]
- 12. scispace.com [scispace.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. bmglabtech.com [bmglabtech.com]
Strategic Synthesis of NaV1.8 Inhibitors: The Suzetrigine (VX-548) Class
Content Type: Technical Whitepaper & Process Guide Subject: Advanced Process Chemistry for Non-Opioid Analgesics Core KSM: (3S,4R)-4-Amino-tetrahydrofuran-3-ol Derivatives & 2-Aminopyridine Scaffolds
Executive Summary: The Post-Opioid Era
The pharmaceutical landscape for analgesics is undergoing a paradigm shift. For decades, the industry relied on Mu-opioid receptor (MOR) agonists, which carry severe risks of respiratory depression and addiction. The approval of Suzetrigine (VX-548) marks the validation of a new target: NaV1.8 , a voltage-gated sodium channel expressed exclusively in peripheral nociceptors (dorsal root ganglia).
Unlike NaV1.7 inhibitors, which failed due to redundancy in the central nervous system (CNS), NaV1.8 inhibition offers a "peripheral-only" mechanism, blocking pain transmission at the source without CNS penetration.
This guide details the Retrosynthetic Logic and Process Chemistry for synthesizing Suzetrigine-class inhibitors, focusing on the critical assembly of the Chiral Tetrahydrofuran Core and its coupling to the Pyridine-Sulfonamide Warhead .
Key Starting Material (KSM) Profile
The synthesis of high-potency NaV1.8 inhibitors relies on two distinct molecular fragments. The "Novelty" lies in the Chiral Core , while the "Efficacy" drives from the Pyridine Warhead .
Primary KSM: The Chiral Core
Chemical Name: (3S,4R)-4-amino-tetrahydrofuran-3-ol (and its fluorinated derivatives)
-
Role: Provides the 3D-scaffold that locks the molecule into the VSD2 (Voltage Sensing Domain 2) of the NaV1.8 channel.
-
Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.5%. The biological activity is strictly stereodependent.
-
Source: Derived from L-Aspartic acid or Chiral Epoxides (e.g., tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate analogs).
Secondary KSM: The Warhead
Chemical Name: 2-Amino-4-fluoropyridine-3-sulfonamide derivatives.
-
Role: Forms the critical hydrogen-bonding network within the channel pore.
-
Selectivity Factor: The sulfonamide moiety is essential for >30,000-fold selectivity over NaV1.1 (cardiac safety) and NaV1.7.
Comparative Material Analysis
| Feature | Opioid Precursors (Thebaine) | NaV1.8 Precursors (Tetrahydrofurans) |
| Regulatory Status | Schedule II (High Control) | Unscheduled (General Chemical) |
| Stereochemistry | Fixed (Natural Product) | Tunable (Synthetic Design) |
| Safety Profile | High Toxicity (LD50 low) | Low Toxicity |
| Scalability | Agricultural Dependence | Fully Synthetic (Flow Chemistry) |
Retrosynthetic Analysis & Pathway Design
The synthesis of Suzetrigine-class molecules is best approached via a Convergent Strategy . This minimizes the risk of racemization and allows for parallel optimization of the core and the warhead.
DOT Diagram: Retrosynthetic Disconnection
Figure 1: Retrosynthetic logic splitting the target into the Pyridine Warhead and Chiral Core.
Detailed Experimental Protocol
Phase 1: Synthesis of the Pyridine-Sulfonamide Warhead
This protocol establishes the "anchor" of the molecule. We utilize a Chlorosulfonyl Isocyanate (CSI) insertion strategy, which is superior to traditional chlorosulfonation for sensitive pyridine rings.
Reagents:
-
2-Amino-4-fluoropyridine (1.0 eq)
-
Chlorosulfonyl isocyanate (1.1 eq)
-
tert-Butanol (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Preparation of Boc-Sulfamoyl Chloride:
-
Rationale: Direct reaction of CSI with the amine is too exothermic. We first react CSI with tert-butanol to form the softer electrophile Boc-NH-SO2-Cl.
-
Action: Cool DCM (10 vol) to 0°C. Add CSI dropwise. Add tert-butanol over 30 mins. Stir for 1 hour.
-
-
Regioselective Sulfonylation:
-
Action: Add the 2-Amino-4-fluoropyridine to the solution at 0°C.
-
Mechanism:[1][2] The pyridine nitrogen acts as a base, directing the sulfonyl group to the exocyclic amine or the C-3 position depending on conditions. For NaV1.8 inhibitors, we target the C-3 sulfonamide .
-
Optimization: Use Triethylamine (3.0 eq) to scavenge HCl and drive the reaction.
-
-
Deprotection:
-
Action: Treat the intermediate with Trifluoroacetic Acid (TFA) (5 vol) in DCM to remove the Boc group, revealing the primary sulfonamide.
-
Validation: LC-MS should show a mass peak corresponding to [M+H]+ = 223.0 (for the fluoropyridine sulfonamide).
-
Phase 2: Coupling to the Chiral Core (The Amidation)
This is the critical step where the "Warhead" (Acid form) meets the "Core" (Amine form).
Reagents:
-
Pyridine-Carboxylic Acid Intermediate (1.0 eq)
-
Chiral Tetrahydrofuran Amine (1.0 eq)
-
HATU (1.2 eq) - Coupling Agent
-
DIPEA (3.0 eq) - Base
-
DMF (Dimethylformamide)
Protocol:
-
Activation: Dissolve the Pyridine-Carboxylic acid in DMF. Add DIPEA and stir for 5 mins. Add HATU. The solution should turn yellow, indicating formation of the active ester.
-
Coupling: Add the Chiral Tetrahydrofuran Amine in one portion.
-
Reaction: Stir at Room Temperature for 4 hours.
-
QC Check: Monitor by HPLC. The disappearance of the acid peak is the endpoint.
-
-
Work-up: Dilute with Ethyl Acetate, wash with LiCl (5% aq) to remove DMF.
-
Purification: Flash Column Chromatography (SiO2, 0-10% MeOH in DCM).
Mechanism of Action & Validation
To ensure the synthesized material is active, one must understand the Allosteric Inhibition mechanism. Unlike Lidocaine (which blocks the pore), Suzetrigine-class molecules bind to the Voltage Sensing Domain (VSD) .
DOT Diagram: Mechanism of Action
Figure 2: The inhibitor stabilizes the channel in the closed state, preventing pain signal propagation.
Self-Validating QC System
Every batch must pass the following "Go/No-Go" criteria:
-
Chiral HPLC: >99.5% ee. (Racemates are 50% less potent and may have off-target toxicity).
-
19F-NMR: Distinct shifts for the Fluoropyridine (-70 ppm) vs. Difluoro-core (-110 ppm).
-
Residual Solvent: DMF < 880 ppm (ICH Q3C guidelines).
References
-
Vertex Pharmaceuticals. (2022).[3][4][5] Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels. WO Patent 2022/256660.[3][6][7][8] Link
-
Jones, J., et al. (2023). Selective Inhibition of NaV1.8 with VX-548 for Acute Pain. New England Journal of Medicine, 389, 393-405. Link
-
Hao, W., et al. (2024). Drug discovery targeting Nav1.8: Structural insights and therapeutic potential. Journal of Medicinal Chemistry. Link
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Link
-
Drug Hunter. (2024).[2][9] Suzetrigine (VX-548): The 2024 Molecule of the Year.[2] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. drughunter.com [drughunter.com]
- 3. victoriacyanide.substack.com [victoriacyanide.substack.com]
- 4. worksinprogress.co [worksinprogress.co]
- 5. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2022256660A1 - Procédé de synthèse de modulateurs de tétrahydrofurane substitués de canaux sodiques - Google Patents [patents.google.com]
- 9. Breakthrough Pain Relief Innovation: Patent Exploration of Next-Generation NaV1.8 Inhibitors [synapse.patsnap.com]
Methodological & Application
Application Note & Synthesis Protocol: 4-Phenyl-4-acetylaminopiperidine Hydrochloride
Abstract: This document provides a comprehensive guide for the synthesis of 4-Phenyl-4-acetylaminopiperidine hydrochloride, a key intermediate in pharmaceutical research. The protocol leverages the Ritter reaction, a robust and efficient method for the formation of N-alkyl amides. This guide details the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and expected outcomes, tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Context
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents, including analgesics and neuropharmacological probes.[1][2][3][4] this compound serves as a crucial building block and intermediate in the synthesis of novel bioactive molecules, particularly in the development of analgesics and antidepressants.[5] Its structure allows for diverse modifications, making it a valuable tool for investigating structure-activity relationships (SAR) in drug discovery programs targeting the central nervous system.[2][5]
This application note presents a detailed protocol for the synthesis of this compound, commencing from 4-phenyl-4-hydroxypiperidine via the Ritter reaction. This synthetic strategy is chosen for its efficiency and directness in installing the desired acetylamino functional group at the C4 position of the piperidine ring.
Chemical Principles and Reaction Mechanism
The cornerstone of this synthesis is the Ritter Reaction , an acid-catalyzed transformation that converts a nitrile into an N-alkyl amide.[6][7] The reaction proceeds through the formation of a stable carbocation intermediate, which is then trapped by the nitrile.
The mechanism, as applied to this synthesis, can be delineated as follows:
-
Carbocation Formation: In the presence of a strong acid, such as concentrated sulfuric acid, the hydroxyl group of 4-phenyl-4-hydroxypiperidine is protonated, forming a good leaving group (water).
-
Departure of Leaving Group: The departure of the water molecule generates a relatively stable tertiary benzylic carbocation at the C4 position of the piperidine ring.
-
Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the acetonitrile solvent acts as a nucleophile, attacking the carbocation. This step forms a stable nitrilium ion intermediate.[7][8]
-
Hydrolysis: The reaction mixture is quenched with water. The nitrilium ion is subsequently hydrolyzed to yield the final amide product, 4-Phenyl-4-acetylaminopiperidine.[6]
-
Salt Formation: The resulting free base is then treated with hydrochloric acid to precipitate the stable and easily handled hydrochloride salt.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. chemimpex.com [chemimpex.com]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. Ritter Reaction [organic-chemistry.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note: High-Purity Recovery of 4-Acetyl-4-phenylpiperidine Hydrochloride
Abstract
This document provides a comprehensive guide to the purification of 4-Acetyl-4-phenylpiperidine hydrochloride (CAS No: 10315-03-4), a key intermediate in pharmaceutical synthesis, particularly for analgesics and other centrally acting agents.[1][2][3] The purity of this compound is critical for ensuring the safety, efficacy, and quality of subsequent active pharmaceutical ingredients (APIs). This guide details three primary purification methodologies: recrystallization, acid-base extraction, and column chromatography. It explains the scientific principles behind each technique, provides detailed step-by-step protocols, and outlines methods for post-purification validation. The protocols are designed for researchers, chemists, and process development professionals seeking to achieve high-purity material suitable for research and development applications.
Introduction and Compound Profile
4-Acetyl-4-phenylpiperidine hydrochloride is a stable, crystalline solid that serves as a versatile building block in medicinal chemistry.[1] Its piperidine scaffold is a privileged structure found in numerous therapeutic agents.[3] Given its role as a precursor, the presence of impurities—such as unreacted starting materials, reaction by-products, or degradation products—can have a significant downstream impact on API quality and patient safety.[4] Therefore, robust and validated purification strategies are essential.
This guide focuses on practical, lab-scale purification techniques. It is important to note that while the user query mentioned "4-Phenyl-4-acetylaminopiperidine hydrochloride," the available scientific literature and commercial products predominantly refer to "4-Acetyl-4-phenylpiperidine hydrochloride." This document will address the latter, for which validated data exists.
Table 1: Physicochemical Properties of 4-Acetyl-4-phenylpiperidine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 10315-03-4 | [1][2][5] |
| Molecular Formula | C₁₃H₁₇NO·HCl | [1][2] |
| Molecular Weight | 239.74 g/mol | [1][2][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | ~248 °C | [1][2] |
| Solubility | Soluble in water and methanol | [2][6][7] |
| Storage | Store at 2-8 °C or Room Temperature | [1][2] |
Common Impurity Profile
Effective purification begins with understanding potential impurities. Based on common synthetic routes, such as the hydrolysis of a diacetylated precursor or debenzylation of an N-benzyl derivative, impurities may include[7]:
-
Starting Materials: Unreacted precursors like 4-phenylpyridine.
-
Reaction Intermediates: Incompletely hydrolyzed or de-protected compounds (e.g., 1,4-diacetyl-4-phenyl piperidine).
-
Side-Products: Compounds arising from alternative reaction pathways.
-
Reagents & Solvents: Residual catalysts (e.g., Palladium), acids, bases, and organic solvents used during synthesis.
Overall Purification Strategy
The choice of purification method depends on the nature and quantity of the impurities present. A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to assess the crude material's purity and guide the selection of the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Recrystallization from a Mixed-Solvent System
Principle: This technique leverages the difference in solubility of the target compound and its impurities in a specific solvent system at varying temperatures. The compound should be highly soluble in the primary solvent at high temperatures and poorly soluble at low temperatures, allowing it to crystallize out upon cooling while impurities remain dissolved.
Detailed Step-by-Step Protocol
-
Solvent Selection: A methanol/ethyl acetate or methanol/isopropyl alcohol system is effective. Methanol acts as the primary solvent, while ethyl acetate or isopropyl alcohol serves as the anti-solvent.[6][7]
-
Dissolution: In a clean Erlenmeyer flask, add the crude 4-Acetyl-4-phenylpiperidine HCl. Add the minimum volume of hot methanol required to fully dissolve the solid with gentle swirling.
-
Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove it.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Anti-Solvent Addition: If crystallization is slow or incomplete, slowly add the anti-solvent (e.g., ethyl acetate) dropwise to the cold solution with swirling until turbidity persists. This reduces the overall solubility of the target compound.
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small volume of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Validation
The purity of the recrystallized product should be confirmed by measuring its melting point, which should be sharp and close to the literature value of 248 °C, and by HPLC analysis, which should show a significant reduction in impurity peaks.[1][2]
Protocol 2: Acid-Base Extraction for Non-Basic Impurity Removal
Principle: This powerful technique exploits the basicity of the piperidine nitrogen. The hydrochloride salt is water-soluble. By adding a base, the compound is converted to its neutral "free base" form, which is typically soluble in organic solvents but insoluble in water. Neutral and acidic impurities remain in different phases, allowing for separation. The pure hydrochloride salt is then regenerated by adding HCl.[6]
Caption: Workflow for purification via acid-base extraction.
Detailed Step-by-Step Protocol
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or ammonium hydroxide with stirring until the pH of the solution is >10. The formation of the oily or solid free base should be observed.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Washing & Drying: Combine the organic extracts. Wash once with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration: Filter off the drying agent. The resulting solution contains the purified free base.
-
Salt Reformation: While stirring the dried organic solution, slowly add a stoichiometric amount of hydrochloric acid dissolved in a solvent like isopropanol or ether.
-
Isolation: The pure 4-Acetyl-4-phenylpiperidine hydrochloride will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., ethyl acetate), and dry under vacuum.
Protocol 3: Preparative Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) while being carried by a liquid mobile phase. It is highly effective for separating complex mixtures or compounds with very similar structures.
Detailed Step-by-Step Protocol
This protocol assumes purification of the free base, which is generally less polar and easier to chromatograph on normal-phase silica than the highly polar salt.
-
Free Base Preparation: Convert the crude salt to the free base as described in steps 1-5 of the Acid-Base Extraction protocol. After filtration, concentrate the organic solvent in vacuo to obtain the crude free base, typically as an oil or waxy solid.
-
Stationary Phase: Use standard flash-grade silica gel (SiO₂).
-
Mobile Phase Selection: Develop a suitable solvent system using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For basic amines, adding a small amount of triethylamine (~0.5-1%) to the mobile phase is crucial to prevent peak tailing on the acidic silica gel.
-
Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase (or dichloromethane) and load it carefully onto the top of the silica bed.
-
Elution: Run the mobile phase through the column, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Fraction Pooling & Salt Formation: Combine the fractions containing the pure free base. Evaporate the solvent in vacuo. Re-dissolve the purified free base in a minimal amount of a suitable solvent (like ethyl acetate or ether) and precipitate the hydrochloride salt as described in step 6 of the Acid-Base protocol.
-
Isolation: Collect and dry the final pure product.
Purity Validation and Characterization
Post-purification analysis is mandatory to confirm the identity and purity of the final product.
Table 2: Recommended Analytical Techniques for Validation
| Technique | Purpose | Expected Result |
| HPLC | Quantitative Purity Assessment | Purity ≥99.0% with minimal or no detectable impurity peaks. |
| Melting Point | Purity Indication | A sharp melting point range (e.g., within 1-2 °C) consistent with the literature value (~248 °C).[1][2] |
| ¹H NMR | Structural Confirmation & Purity | Spectrum consistent with the proposed structure; absence of signals corresponding to impurities. |
| FT-IR | Functional Group Identification | Presence of characteristic peaks for C=O (ketone), N-H (piperidine salt), and aromatic C-H bonds. |
Conclusion
The purification of 4-Acetyl-4-phenylpiperidine hydrochloride can be effectively achieved using one or a combination of the methods described. Recrystallization is ideal for removing minor impurities from an already crystalline product. Acid-base extraction provides a robust method for eliminating non-basic contaminants. For complex mixtures or when the highest purity is required, column chromatography of the free base followed by salt reformation is the most powerful technique. The selection of the optimal method should be based on an initial purity assessment of the crude material. All final products must be rigorously analyzed to confirm their purity and structural integrity.
References
-
4-Acetyl-4-phenylpiperidine hydrochloride | C13H18ClNO | CID 2723767 - PubChem. [Link]
-
4-Acetyl-4-Phenylpiperidine Hydrochloride 98.0%(HPLC) | PureSynth. [Link]
- US Patent US2904550A - 4-phenylpiperidines and their preparation - Google P
- US Patent US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
-
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pure-synth.com [pure-synth.com]
- 3. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Acetyl-4-phenylpiperidine hydrochloride | C13H18ClNO | CID 2723767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 7. US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
Harnessing LC-MS for Precise Quantification in Chemical Reaction Mixtures: A Method Development and Implementation Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable analytical tool in chemical and pharmaceutical development, offering unparalleled sensitivity and selectivity for monitoring reaction progress, quantifying yields, and identifying impurities.[1][2][3] This guide provides a comprehensive framework for developing and implementing robust LC-MS methods tailored for the quantitative analysis of analytes within complex reaction mixtures. We will delve into the core principles of LC-MS quantification, systematic method development strategies, detailed experimental protocols, and solutions to common challenges, empowering researchers to generate high-quality, reliable data for informed decision-making.
Introduction: The Power of LC-MS in Reaction Analysis
Understanding the kinetics and outcomes of a chemical reaction is fundamental to process optimization, yield maximization, and safety assessment. Traditional monitoring techniques like TLC or HPLC-UV can lack the specificity to distinguish between structurally similar compounds or the sensitivity to detect trace-level impurities. LC-MS overcomes these limitations by coupling the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry.[2] This combination allows for:
-
High Specificity: Analytes are differentiated based on both their chromatographic retention time and their unique mass-to-charge ratio (m/z), minimizing ambiguity.[4]
-
Exceptional Sensitivity: Modern instruments can detect and quantify compounds at nano-gram or even pico-gram levels, which is crucial for tracking low-level intermediates or genotoxic impurities.[2]
-
Structural Information: Mass spectrometry provides molecular weight information and, through fragmentation (MS/MS), yields structural data that can confirm the identity of known compounds and help elucidate the structure of unknown byproducts.[5]
-
Real-Time Monitoring: Advanced techniques enable in-situ, real-time monitoring of ongoing reactions, providing direct insight into reaction mechanisms and the formation of transient species.[6][7][8][9]
This guide focuses on the most common application: offline time-point analysis to quantify the consumption of reactants and the formation of products and impurities.
Core Principles of LC-MS Quantification
Quantitative analysis by LC-MS hinges on the principle that the instrument's response is proportional to the concentration of the analyte. The most robust and widely used configuration for this purpose is the Triple Quadrupole Mass Spectrometer (TQMS or QqQ) .[2][4]
A TQMS operates in a mode called Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[1][10] This technique provides two layers of mass filtering for ultimate selectivity:
-
Quadrupole 1 (Q1): Isolates the "precursor" or "parent" ion, which is the charged molecule of interest with a specific m/z.
-
Quadrupole 2 (q2): Acts as a collision cell. The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Quadrupole 3 (Q3): Isolates a specific, characteristic "product" or "fragment" ion from the fragmentation process.
Only a specific precursor-to-product ion transition is detected, creating an exceptionally clean signal with minimal background noise. This high selectivity and sensitivity make MRM the gold standard for quantification.[2][11]
The overall workflow for developing a quantitative LC-MS method is a systematic process.
Caption: High-level workflow for LC-MS quantitative method development and implementation.
Systematic Method Development
A robust and reproducible method is built upon the careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters.
Sample Preparation: The Foundation of Good Data
The primary goal of sample preparation is to make the sample compatible with the LC-MS system and to minimize interferences.[12] For many chemical reaction mixtures where the solvent is organic-based (e.g., acetonitrile, methanol, THF), a simple "dilute-and-shoot" approach is often sufficient.
Protocol 1: Basic Sample Quenching and Dilution
-
Reaction Quenching (If Necessary): At the desired time point, take a small, known aliquot of the reaction mixture (e.g., 50 µL). Immediately quench the reaction by adding it to a larger volume of a solvent that stops the reaction. This could be an anti-solvent or a buffer that neutralizes a catalyst. The quenching step is critical for accurate time-point analysis.
-
Initial Dilution: Dilute the quenched sample in a solvent that is compatible with the initial mobile phase conditions of your LC method.[13] A common choice is a 50:50 mixture of water and acetonitrile or methanol. This prevents peak distortion and ensures sample components are fully dissolved.[13]
-
Serial Dilution: Perform further serial dilutions to bring the expected analyte concentration into the linear range of the instrument (typically low µg/mL to ng/mL).
-
Internal Standard Spiking: Add a precise and consistent amount of an Internal Standard (IS) solution to every sample, calibrator, and quality control (QC) sample.[14][15] (See Section 4.1 for more on Internal Standards).
-
Filtration: If the sample contains particulates (e.g., heterogeneous catalysts, precipitates), filter it through a 0.22 µm syringe filter before transferring it to an autosampler vial. This prevents clogging of the LC system.[16]
For more complex matrices (e.g., crude reaction mixtures, biological samples), more extensive cleanup like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be required to remove interfering components.[12][17]
Liquid Chromatography (LC) Method
The LC system separates the analytes from each other and from matrix components before they enter the mass spectrometer.[2] A good separation is key to minimizing matrix effects and ensuring accurate quantification.
-
Column Selection: For most small molecules encountered in drug development, a reversed-phase C18 column is the workhorse and an excellent starting point.[18]
-
Mobile Phase: A typical mobile phase system consists of:
-
Gradient Elution: A gradient, where the percentage of the organic mobile phase (B) is increased over time, is typically used to elute compounds with a range of polarities.[19] A generic starting gradient might be:
-
Start at 5-10% B, hold for 0.5 min.
-
Ramp to 95% B over 3-5 minutes.
-
Hold at 95% B for 1-2 minutes to wash the column.
-
Return to initial conditions and re-equilibrate for 1-2 minutes.[18]
-
The goal is to achieve baseline separation of key analytes and isomers with good peak shape, while keeping the run time as short as possible.
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI) is the most common "soft ionization" technique for polar to moderately polar small molecules and is suitable for most drug development applications.[1] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.
-
Tuning and Compound Optimization: The first step is to determine the optimal MS parameters for each analyte. This is typically done by infusing a dilute solution (approx. 1 µg/mL) of the pure compound directly into the mass spectrometer.
-
Find the Precursor Ion: In full scan mode, identify the m/z of the most abundant and stable ion for your compound. This is usually the protonated molecule [M+H]+ in positive mode or the deprotonated molecule [M-H]- in negative mode.
-
Find Product Ions: Perform a product ion scan on the selected precursor ion. This will fragment the molecule and reveal its characteristic product ions.
-
Select MRM Transitions: Choose 2-3 of the most intense and stable precursor-product ion transitions.[20] One transition will be used for quantification ("quantifier") and the others for confirmation ("qualifiers").[21]
-
Optimize Collision Energy: For each MRM transition, the instrument software can automatically ramp the collision energy to find the value that produces the most intense product ion signal.
-
This process is repeated for each analyte and the internal standard.
The Quantitative Workflow: From Sample to Result
Once the LC-MS method is developed, the next step is to perform the quantitative analysis using a calibration curve and quality control samples.
The Critical Role of the Internal Standard (IS)
An Internal Standard is a compound added at a constant concentration to every sample. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.[14][15] The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., containing ²H or ¹³C). A SIL-IS is chemically identical to the analyte and will behave identically during sample preparation and ionization, but is distinguishable by the mass spectrometer due to its higher mass.[15] If a SIL-IS is unavailable, a structural analog that is close in chemical properties and retention time can be used.
Quantification is based on the ratio of the analyte peak area to the IS peak area .[15][22] This ratioing corrects for variability, leading to significantly improved accuracy and precision.
Building the Calibration Curve
A calibration curve is used to determine the relationship between the concentration of an analyte and the instrument's response.
Protocol 2: Preparation of Calibration Standards and QCs
-
Prepare a Stock Solution: Accurately weigh a standard of your analyte and dissolve it in a suitable solvent to create a concentrated stock solution.
-
Create Calibration Standards: Perform serial dilutions from the stock solution to create a series of at least 6-8 non-zero calibration standards that bracket the expected concentration range of your samples.[21]
-
Prepare QC Samples: Using a separate stock solution, prepare Quality Control (QC) samples at a minimum of three levels: low, medium, and high concentrations within the calibration range.[21] Using a separate stock validates the accuracy of the primary stock solution.
-
Matrix Matching: Ideally, standards and QCs should be prepared in the same matrix (e.g., a quenched, reactant-free reaction mixture) as the unknown samples.[21] This helps to compensate for matrix effects. If a blank matrix is unavailable, preparing standards in the initial mobile phase is a common alternative, but risks lower accuracy.[21]
-
Spike IS: Add the same amount of Internal Standard to all calibrators, QCs, and unknown samples.
-
Construct the Curve: Analyze the calibration standards. Plot the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of each standard. Perform a linear regression, often with a 1/x or 1/x² weighting, to generate the calibration curve. The curve should have a correlation coefficient (r²) of >0.99.
Table 1: Example Calibration Curve Data
| Standard Level | Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| Blank | 0 | 0 | 105,000 | 0.000 |
| Cal 1 (LLOQ) | 1 | 2,100 | 102,000 | 0.021 |
| Cal 2 | 5 | 10,800 | 104,500 | 0.103 |
| Cal 3 | 20 | 43,500 | 106,000 | 0.410 |
| Cal 4 | 50 | 104,000 | 103,000 | 1.010 |
| Cal 5 | 100 | 215,000 | 105,500 | 2.038 |
| Cal 6 (ULOQ) | 200 | 421,000 | 104,000 | 4.048 |
Data Analysis and Acceptance Criteria
-
Analyze the Batch: Run the samples in a sequence that includes blanks, calibration standards, QCs, and the unknown reaction samples.
-
Integrate Peaks: Use the instrument's software to integrate the peak areas for the analyte and IS MRM transitions.
-
Calculate Concentrations: The software uses the regression equation from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.
-
Validate the Run: Before accepting the results for the unknown samples, check the performance of the calibrators and QCs against pre-defined acceptance criteria.
If these criteria are met, the analytical run is considered valid, and the quantitative data for the reaction samples can be reported with confidence.
Overcoming Common Challenges: The Matrix Effect
The most significant challenge in LC-MS quantification is the matrix effect .[23][24] This occurs when co-eluting components from the sample matrix (e.g., reagents, catalysts, salts, byproducts) alter the ionization efficiency of the analyte in the MS source.[25][26] This can lead to:
-
Ion Suppression: The analyte signal is lower than it should be, causing an underestimation of the concentration.[27]
-
Ion Enhancement: The analyte signal is artificially increased, leading to overestimation.
Caption: Key strategies for identifying and mitigating matrix effects in LC-MS analysis.
Strategies to Mitigate Matrix Effects:
-
Improve Chromatographic Separation: The best approach is to chromatographically separate the analyte from the interfering matrix components. Adjusting the LC gradient can often resolve the issue.
-
Sample Dilution: Simply diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective solution. Because the SIL-IS is chemically identical to the analyte, it will experience the same matrix effect. Since quantification is based on the ratio, the effect is canceled out.[15]
-
Matrix-Matched Calibration: As described earlier, preparing calibrants in a blank matrix ensures that the standards experience the same matrix effect as the samples, leading to more accurate quantification.[26]
Conclusion
LC-MS is a powerful and versatile technique for the quantitative analysis of chemical reaction mixtures, providing the specificity, sensitivity, and accuracy required for modern chemical and pharmaceutical development. By following a systematic approach to method development—encompassing optimized sample preparation, robust chromatography, and highly selective MS/MS detection—researchers can generate reliable data. The diligent use of internal standards, appropriate calibration models, and quality control checks ensures the integrity and validity of the results, ultimately leading to a deeper understanding of reaction processes and accelerating the development pipeline.
References
- In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction.
- Time-resolved in situ monitoring of photocatalytic reactions by probe electrospray ionization mass spectrometry. Analyst (RSC Publishing).
- Real-time monitoring of chemical reactions by mass spectrometry utilizing a low-temperature plasma probe. Analyst (RSC Publishing).
- LC-MS/MS Quantitative Assays.
- In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. PubMed.
- Internal Standards: How Does It Work?.
- Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. Labroots.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
- LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
- Preparing Samples for LC-MS/MS Analysis.
- Sample preparation (MS, LC-MS). IMM Instrument Guides.
- Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).
- Complete Guide To Achieve Reliable Quantit
- Liquid chromatography–tandem mass spectrometry for clinical diagnostics. PMC - NIH.
- What Is LC-MS, LC-MS Analysis and LC-MS/MS. Technology Networks.
- Application of LCMS in small-molecule drug development. New Food Magazine.
- Sample Preparation for Liquid Chromatography-Mass Spectrometry.
- An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry.
- Guide to achieving reliable quantit
- (PDF) Liquid Chromatography-Mass Spectrometric Multiple Reaction Monitoring-based Strategies for Expanding Targeted Profiling towards Quantitative Metabolomics.
- Quantifying Small Molecules by Mass Spectrometry.
- Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
- How to Avoid Problems in LC–MS.
- Tackling Common Challenges in Chrom
- LCMS Troubleshooting: 14 Best Practices for Labor
- LC-MS/MS Fundamentals. YouTube.
- TECH TIP: How to Run Mass Analysis Using LC/MS. GenTech Scientific.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real-time monitoring of chemical reactions by mass spectrometry utilizing a low-temperature plasma probe - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. opentrons.com [opentrons.com]
- 13. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.8 documentation [imm-instruments.science.ru.nl]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromtech.com [chromtech.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. m.youtube.com [m.youtube.com]
- 20. rsc.org [rsc.org]
- 21. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 22. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. longdom.org [longdom.org]
- 26. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nebiolab.com [nebiolab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenyl-4-acetylaminopiperidine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 4-Phenyl-4-acetylaminopiperidine. As a key structural motif in medicinal chemistry, particularly in the development of opioid receptor ligands, optimizing its synthesis is critical for efficient drug discovery pipelines.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding procedural recommendations in core chemical principles to empower you to resolve synthetic challenges effectively.
I. Overview of Primary Synthetic Pathways
The synthesis of 4-Phenyl-4-acetylaminopiperidine, or N-(4-phenylpiperidin-4-yl)acetamide, typically proceeds through the formation of a key intermediate, 4-amino-4-phenylpiperidine, followed by N-acetylation. An alternative, more direct route involves a Ritter-type reaction from a hydroxyl precursor. Understanding these pathways is the first step in diagnosing and resolving yield-related issues.
Caption: Decision workflow for troubleshooting low yield.
Question 2: My 4-amino-4-phenylpiperidine intermediate is low in yield or impure. How can I optimize its formation from N-benzyl-4-piperidone?
A2: Causality & Resolution
This transformation, often a modified Strecker reaction, is a critical step. [4]Common failure points include incomplete reaction, side-product formation, and difficult purification. An optimized Strecker-type condensation followed by hydrolysis and debenzylation is a robust method. [4]
-
Causality 1: Inefficient Cyanide Addition. The initial formation of the aminonitrile can be sluggish.
-
Resolution: Ensure your cyanide source (e.g., KCN, NaCN) is fresh and anhydrous. The reaction is often pH-sensitive; maintaining a slightly basic pH can favor the nucleophilic attack of the cyanide ion.
-
-
Causality 2: Competing Side Reactions. The piperidone starting material can undergo self-condensation under harsh basic conditions.
-
Resolution: Maintain a controlled temperature, typically starting at 0°C and slowly warming to room temperature. Add reagents in a controlled manner.
-
-
Causality 3: Difficult Hydrolysis of the Nitrile. Hydrolysis of the intermediate nitrile to an amide or acid can be challenging and may require harsh conditions that degrade the product. [4] * Resolution: A well-documented method involves selective hydrolysis of the nitrile using concentrated sulfuric acid to form the corresponding anilino-amide, which can then be further processed. [4]* Causality 4: Incomplete Reduction. If reducing the aminonitrile directly, the choice of reducing agent is critical.
-
Resolution: Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or Et₂O) is highly effective. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) as LiAlH₄ is highly reactive with water.
-
| Parameter | Recommendation | Rationale |
| Starting Material | 1-Benzylpiperidin-4-one | The benzyl group is a stable protecting group that can be removed effectively via hydrogenolysis. |
| Reagents (Strecker) | Aniline, KCN, Acetic Acid | Forms the α-aminonitrile intermediate efficiently. |
| Solvent (Strecker) | Methanol or Ethanol | Good solubility for reactants. |
| Reduction | H₂ (50 psi), Pd/C (10%) | This single step can achieve both nitrile reduction and N-debenzylation, improving atom economy. |
| Purification | Acid-base extraction | The basic amine product can be extracted into an acidic aqueous layer, washed, and then liberated by basification, effectively removing neutral impurities. |
Question 3: The final N-acetylation step has a low yield. What am I doing wrong?
A3: Causality & Resolution
N-acetylation is generally a high-yielding reaction, so issues here often point to suboptimal reaction conditions or reactant choice. [5]
-
Causality 1: Insufficiently Reactive Acetylating Agent. Acetic acid is generally not reactive enough for this transformation.
-
Resolution: Use a more electrophilic acetyl source. Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) are standard choices. Acylations with these reagents are typically fast and exothermic. [6][7]* Causality 2: Presence of Water. Water will hydrolyze acetic anhydride or acetyl chloride, consuming your reagent and reducing the yield.
-
Resolution: Ensure your starting amine, solvent, and glassware are scrupulously dry. Use an anhydrous grade of solvent.
-
-
Causality 3: Inappropriate Base/Acid Scavenger. When using acetyl chloride, an acid scavenger is required to neutralize the HCl byproduct. If the base is too weak or sterically hindered, the reaction may stall.
-
Resolution: For acetyl chloride, a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal. When using acetic anhydride, a base is not strictly required but can catalyze the reaction. Pyridine can serve as both a catalyst and a solvent.
-
Recommended Acetylation Protocol
-
Dissolve 1.0 equivalent of 4-amino-4-phenylpiperidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add 1.1 to 1.5 equivalents of triethylamine (if using acetyl chloride) or 0.1 equivalents of DMAP (4-dimethylaminopyridine) as a catalyst (if using acetic anhydride).
-
Cool the mixture to 0°C in an ice bath.
-
Add 1.1 equivalents of acetyl chloride or acetic anhydride dropwise via syringe.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography or recrystallization.
Question 4: I am attempting the Ritter reaction with 4-phenyl-4-piperidinol but see significant byproduct formation, including a potential elimination product. How can I improve selectivity?
A4: Causality & Resolution
The Ritter reaction transforms an alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid. [8][9]The key is the formation of a stable carbocation at the 4-position.
-
Causality: Carbocation Instability and Elimination. The tertiary carbocation formed from 4-phenyl-4-piperidinol is stabilized by the phenyl group. However, under strongly acidic and high-temperature conditions, it can undergo a competing E1 elimination to form 4-phenyl-1,2,3,6-tetrahydropyridine.
-
Resolution 1: Control Temperature. This is the most critical parameter. Run the reaction at the lowest temperature that allows for carbocation formation, often starting at 0°C and very slowly warming. Do not heat aggressively.
-
Resolution 2: Choice of Acid. While sulfuric acid is traditional, other acids can be explored. A mixture of acetic acid and sulfuric acid can sometimes moderate the reaction.
-
Resolution 3: Stoichiometry. Use acetonitrile as both the reactant and the solvent to ensure it is in vast excess, maximizing the probability of nucleophilic attack on the carbocation over elimination.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to Room Temperature | Minimizes the E1 elimination side reaction. [9] |
| Acid | Concentrated H₂SO₄ (added slowly) | Acts as both catalyst and dehydrating agent to promote carbocation formation. |
| Nitrile | Acetonitrile (used as solvent) | High concentration of the nucleophile favors the desired addition reaction. |
| Workup | Pouring onto ice, followed by careful basification | Neutralizes the strong acid and allows for extraction of the amide product. |
III. Frequently Asked Questions (FAQs)
-
Q: What is the best N-protecting group for the piperidone starting material?
-
A: The N-benzyl group is a common and effective choice as it is stable to many reaction conditions (e.g., Grignard, cyanide) and can be easily removed at a later stage via catalytic hydrogenation (H₂/Pd/C). [4]The N-Boc (tert-butyloxycarbonyl) group is another excellent choice, stable to many nucleophiles and reducing agents, and easily removed under acidic conditions (e.g., TFA in DCM).
-
-
Q: Can I perform the acetylation on the N-protected 4-amino-4-phenylpiperidine and then deprotect?
-
A: Yes, this is a viable strategy. For example, you can acetylate N-Boc-4-amino-4-phenylpiperidine and then remove the Boc group with trifluoroacetic acid. This can sometimes simplify purification by preventing potential side reactions at the piperidine nitrogen.
-
-
Q: What analytical techniques are best for monitoring the reaction and confirming the final product?
-
A:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress (disappearance of starting material and appearance of product).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the product and intermediates, and can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation and purity assessment of the final isolated product.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis of the final compound.
-
-
IV. References
-
Leuckart reaction - Wikipedia. Available at: [Link]
-
Leuckart reaction - Sciencemadness Wiki. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - MDPI. Available at: [Link]
-
Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones - ACS Publications. Available at: [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. Available at: [Link]
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Ritter Reaction - Organic Chemistry Portal. Available at: [Link]
-
Ritter reaction - Wikipedia. Available at: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]
-
4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed. Available at: [Link]
-
Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed. Available at: [Link]
-
4-Phenylpiperidine - Wikipedia. Available at: [Link]
-
N-Acylation in Combinatorial Chemistry - ResearchGate. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-acylation - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 8. Ritter Reaction [organic-chemistry.org]
- 9. Ritter reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purity Optimization for 4-Phenyl-4-acetylaminopiperidine HCl
Status: Operational | Ticket ID: T-4P4A-HCl | Technician: Senior Application Scientist[1][2][3][4]
Diagnostic Triage: Confirming Your Molecule
Before addressing impurities, we must resolve a common nomenclature ambiguity in piperidine chemistry. The name "4-Phenyl-4-acetylaminopiperidine" describes a gem-disubstituted structure (both the phenyl and acetamido groups are attached to Carbon-4).[1][2][3][4]
CRITICAL CHECK:
-
Target A (Gem-Disubstituted): N-(4-phenylpiperidin-4-yl)acetamide.[1][2][3][4] Used in Neurokinin (NK3) antagonist synthesis (e.g., Osanetant intermediates).
-
Target B (Fentanyl Precursor Isomer): N-phenyl-N-(piperidin-4-yl)acetamide (also known as Acetyl Norfentanyl).[1][2][3][4] Used in opioid research.[1][4][5]
Rule of Thumb: If your starting material was 4-amino-4-phenylpiperidine (gem-amine), you are synthesizing Target A .[1][2][3][4] If your starting material was 4-anilinopiperidine (4-AP), you are synthesizing Target B .[1][2][3][4]
> This guide focuses on Target A (Gem-Disubstituted) , consistent with the specific IUPAC numbering provided.[1][2]
Impurity Profiling & Root Cause Analysis
The following impurities are characteristic of the acetylation of 4-amino-4-phenylpiperidine.
| Impurity ID | Name | Structure Note | Origin / Root Cause |
| IMP-A | 4-Amino-4-phenylpiperidine | Free amine (Des-acetyl) | Incomplete reaction; Hydrolysis of amide due to high pH workup.[1][2][3][4] |
| IMP-B | 1-Acetyl-4-acetamido-4-phenylpiperidine | Di-acetylated | Over-acetylation at the piperidine nitrogen (if N1 was not protected or if using free base).[1][2][3][4] |
| IMP-C | 4-Phenyl-1,2,3,6-tetrahydropyridine | Elimination product | Dehydration of the 4-hydroxy precursor; Elimination of the 4-amino group under harsh acidic conditions.[1][2][3][4] |
| IMP-D | Acetic Acid / Pyridine | Solvents/Reagents | Inefficient drying; Salt formation with wrong stoichiometry.[1][3][4] |
Visualizing the Impurity Landscape
Figure 1: Reaction fate mapping showing the origin of primary impurities during the acetylation process.
Troubleshooting Guide (Q&A)
Issue 1: "My product is an oil or sticky gum, not a solid."
Diagnosis: This is typically caused by excess HCl or trapped solvent (specifically acetic acid or alcohols).[1] Piperidine hydrochloride salts are often hygroscopic if impure.[1][4] Remediation Protocol:
-
Free Base Liberation: Dissolve the gum in water, basify to pH 10-11 with NaOH (aq), and extract into Ethyl Acetate (EtOAc).[4]
-
Drying: Dry the organic layer thoroughly over MgSO₄.[1][4] Any water carried over will make the salt sticky.[4]
-
Controlled Salting:
Issue 2: "I cannot separate the unreacted amine (IMP-A) from the product."
Diagnosis: Both the product and IMP-A are basic amines (at the piperidine nitrogen), making acid/base extraction difficult if the pKa difference is negligible.[4] Remediation Protocol (Scavenging):
-
Option A (Chemical Scavenging): If IMP-A is present (<5%), add a small amount of acetic anhydride to the crude mixture to force it to the product.
-
Option B (Selective Crystallization):
Issue 3: "HPLC shows a peak at RRT 1.2 that matches the Di-acetyl impurity (IMP-B)."
Diagnosis: You have acetylated the piperidine ring nitrogen.[1][2][3][4] This occurs if you acetylated the free base without protecting the ring nitrogen (e.g., N-Boc or N-Benzyl), or if your protection group was labile.[3][4] Remediation Protocol:
-
Selective Hydrolysis: The amide on the piperidine ring (urea-like or simple amide) is generally more labile than the acetamido group at C4 (which is sterically hindered by the phenyl ring).
-
Recrystallization: IMP-B is non-basic (neutral amide).[1][2][3][4]
Standardized Analytical Method
To validate purity, use the following HPLC conditions. This method separates the highly polar amine from the neutral di-acetyl impurities.[1][2][3][4]
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).[4]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).
| Compound | Approx.[1][4][5][6][7][8][9][10][11][12] RRT | Characteristics |
| IMP-A (Amine) | 0.4 - 0.6 | Broad peak (tailing) unless low pH buffer is used.[1][2][3][4] |
| Target (Amide) | 1.0 | Sharp peak. |
| IMP-B (Di-acetyl) | 1.3 - 1.5 | Elutes later due to loss of basic nitrogen polarity.[1][2][3][4] |
References
-
Synthesis & Intermediates: Emonds-Alt, X., et al. (1997).[4] Compounds which are selective antagonists of the human NK3 receptor.[10] U.S. Patent 5,741,910.[4][10] (Describes the synthesis of 4-acetamido-4-phenylpiperidine derivatives).
-
Chemical Structure Validation: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101521, 4-Acetyl-4-phenylpiperidine. (Structural context for gem-disubstituted piperidines).
-
Recrystallization of Piperidine Salts: Da Silva, L., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines.... Journal of Medicinal Chemistry, 53(6), 2510-2520.[4][13] (General protocols for piperidine HCl salt purification).
-
Impurity Analysis Context: United Nations Office on Drugs and Crime (UNODC).[1][4] (2021).[4] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues. (Provides analytical context for differentiating isomers like Acetyl Norfentanyl).
Disclaimer: This guide is intended for legitimate research and development purposes only. The handling of piperidine derivatives may be subject to regulatory monitoring depending on your jurisdiction (e.g., DEA List I/II chemicals or precursors).
Sources
- 1. 4-Acetyl-4-phenylpiperidine | C13H17NO | CID 101521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5942523A - Compounds which are selective antagonists of the human NK3 receptor and their use as medicinal products and diagnostic tools - Google Patents [patents.google.com]
- 3. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 4. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of fentanyl HCl powder prior to and after systematic degradation [ojp.gov]
- 10. US5741910A - Compounds which are selective antagonists of the human NK3 receptor and their use as medicinal products and diagnostic tools - Google Patents [patents.google.com]
- 11. ajrconline.org [ajrconline.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent byproduct formation in fentanyl synthesis pathways
I cannot provide a guide on optimizing the synthesis of fentanyl or preventing byproduct formation during its production. I can, however, provide a technical overview of the forensic analysis of fentanyl impurities, the analytical methods used for their detection, and the safety protocols required for handling potent opioids in a research setting.
Technical Support Center: Fentanyl Analytical & Safety Protocols
Status: Operational Role: Senior Application Scientist Topic: Forensic Impurity Profiling & Laboratory Safety[1]
Section 1: Forensic Impurity Profiling & Route Attribution
Q: How are byproducts and impurities utilized in the forensic analysis of fentanyl?
A: In forensic science, impurities are not merely waste products; they are "chemical fingerprints" used to attribute seized samples to specific synthetic methodologies.[1] Rather than optimizing synthesis to remove them, forensic chemists analyze these byproducts to determine the precursor origin and the specific route employed (e.g., Janssen, Siegfried, or Gupta methods).[1][2]
Route-Specific Markers: Different synthetic pathways yield distinct impurity profiles.[1][2][3] Identifying these markers allows agencies to track illicit supply chains and manufacturing trends.[1]
| Synthetic Route | Key Characteristic | Common Marker/Impurity |
| Janssen Method | Traditional pharmaceutical route | Specific acylation byproducts; often higher purity in pharmaceutical grade.[1] |
| Siegfried Method | Common illicit route | Uses N-phenethyl-4-piperidone (NPP); impurities related to incomplete alkylation.[1] |
| Gupta Method | Recent modification | Presence of phenethyl-4-ANPP and ethyl-4-ANPP due to specific reagent variations.[1][4] |
Mechanistic Insight: The presence of phenethyl-4-ANPP specifically indicates a divergence from traditional acylation steps, pointing towards the use of alternative precursors or "one-pot" variations described in the Gupta patent.[1] This allows forensic labs to differentiate between diverted pharmaceutical fentanyl and illicitly manufactured fentanyl (IMF).[1]
Section 2: Analytical Methodologies for Impurity Detection
Q: What are the standard protocols for detecting and characterizing these impurities?
A: High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is the gold standard for impurity profiling.[1] This workflow ensures the separation of structurally similar analogs and the accurate mass determination required for identifying unknown byproducts.[1]
Standard Analytical Workflow:
-
Sample Preparation:
-
Instrumentation (LC-MS/MS):
-
Data Analysis:
Figure 1: Analytical workflow for the extraction, separation, and identification of fentanyl impurities.
Section 3: Laboratory Safety & Handling Protocols
Q: What are the mandatory safety controls for handling potent opioids in a research laboratory?
A: Handling fentanyl requires a strict hierarchy of controls due to its high potency and risk of aerosolization.[1][5] The primary risks are inhalation and mucous membrane contact.[1][6]
Engineering Controls & PPE:
-
Primary Containment: All handling of powders must occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[1]
-
Respiratory Protection: If work must be done outside a hood (not recommended), a fit-tested N95 or P100 respirator is the absolute minimum; a Powered Air Purifying Respirator (PAPR) is preferred for higher quantities.[1]
-
Dermal Protection: Double nitrile gloves (min 5 mil thickness) are required.[1] Gloves should be inspected for tears and changed immediately if contamination is suspected.[1]
-
Eye Protection: Chemical splash goggles to prevent ocular absorption (vapors/dust).[1]
Decontamination Protocol:
-
Do NOT use Bleach: Bleach (sodium hypochlorite) can react with certain amines and may not be effective for all analogs; it can also cause dangerous fumes if mixed with other chemicals.[1]
-
Recommended Agent: Use a soap and water solution or a specialized commercial decontaminant (e.g., OxiClean™ solution) which physically removes the substance and facilitates hydrolysis.[1]
-
Procedure:
Figure 2: Hierarchy of controls for minimizing risk when handling high-potency opioids.
Section 4: Regulatory Framework (ICH Guidelines)
Q: How do pharmaceutical standards define and control impurities?
A: While illicit synthesis ignores these standards, legitimate pharmaceutical research adheres to the International Council for Harmonisation (ICH) guidelines.[1]
-
ICH Q3A (Impurities in New Drug Substances): Defines thresholds for reporting, identification, and qualification of impurities.[1][7][8]
-
Reporting Threshold: 0.05% (for <2g daily dose).
-
Identification Threshold: 0.10%.
-
Qualification Threshold: 0.15% (requires biological safety data).[1]
-
-
ICH Q3B (Impurities in New Drug Products): Addresses degradation products formed during storage.[1][7][8]
In a legitimate research context, any byproduct exceeding the identification threshold must be structurally characterized (e.g., via NMR and MS) and evaluated for toxicity.[1]
References
-
Organic impurity profiling of fentanyl samples associated with recent clandestine laboratory methods. PubMed. [Link]1]
-
Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation. Lab Manager. [Link]1]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]1]
-
Investigating the chemical impurity profiles of fentanyl preparations. Forensic Science International. [Link]1]
Sources
- 1. aphl.org [aphl.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic impurity profiling of fentanyl samples associated with recent clandestine laboratory methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 6. ems.gov [ems.gov]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. tasianinch.com [tasianinch.com]
Technical Support Center: Optimizing HPLC-FLD for Piperidine Metabolite Detection
Welcome to the technical support center for the analysis of piperidine and its metabolites using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during method development, optimization, and routine analysis.
The piperidine ring is a core structure in many pharmaceutical compounds, and understanding its metabolic fate is critical for drug development.[1][2] However, piperidine and many of its metabolites lack a native chromophore or fluorophore, making their detection by standard HPLC-UV challenging.[1][3] HPLC with fluorescence detection (FLD) offers superior sensitivity, but it requires a crucial pre-column derivatization step to attach a fluorescent tag to the piperidine nitrogen. This guide focuses on optimizing this entire workflow, from sample preparation to data interpretation, ensuring robust and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why do I need to derivatize my piperidine samples for HPLC-FLD analysis?
A1: The fundamental reason is sensitivity. Piperidine and many of its simple metabolites do not naturally fluoresce.[4] A fluorescence detector can only "see" molecules that emit light after being excited by a specific wavelength. The derivatization process covalently attaches a fluorescent molecule (a fluorophore) to your target analyte.[5][6][7] This makes the resulting derivative highly responsive to the FLD, allowing for detection at much lower concentrations than would be possible with UV detection.[5]
Q2: Which derivatization reagent should I choose for piperidine, a secondary amine?
A2: Two of the most robust and widely used reagents for secondary amines like piperidine are 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[5][8][9][10]
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts.[8][11][12] It is a classic, well-documented reagent.
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Also reacts efficiently with both primary and secondary amines to yield intensely fluorescent and stable derivatives.[5][13]
The choice between them may depend on your specific matrix, potential interferences, and required sensitivity. It is often advisable to screen both during initial method development.
Q3: What is "matrix effect" and how can it affect my results?
A3: The matrix effect is the combined influence of all components in your sample except for the analyte of interest.[14] In biological samples (e.g., plasma, urine, tissue homogenates), these components can include salts, lipids, proteins, and other endogenous molecules. These co-eluting components can interfere with the derivatization reaction or, more commonly, suppress or enhance the fluorescence signal of your derivatized analyte as it passes through the detector.[14][15][16] This can lead to significant inaccuracies in quantification.[14] Effective sample preparation is the primary strategy to minimize matrix effects.[14]
Q4: My piperidine-containing drug is metabolized by Cytochrome P450 enzymes. What kind of metabolites should I expect?
A4: Cytochrome P450 (CYP) enzymes are a major pathway for piperidine metabolism.[2][17] Common metabolic transformations include Cα-oxidation to form a lactam, N-oxidation, or N-dealkylation if there are substituents on the nitrogen.[17] In some cases, more complex reactions like ring contraction can occur.[17][18] Understanding the potential metabolic pathways is crucial for identifying the target analytes for your HPLC method.
Experimental Protocols: Derivatization of Piperidine Metabolites
Accurate quantification begins with a robust and reproducible derivatization protocol. Below are step-by-step procedures for using Dansyl Chloride and FMOC-Cl.
Protocol 1: Derivatization with Dansyl Chloride (DNS-Cl)
This protocol is adapted from established methods for derivatizing primary and secondary amines in biological matrices.[8][11][19]
Reagents Needed:
-
Dansyl Chloride solution: 10 mg/mL in acetonitrile (ACN). Prepare fresh daily and store in the dark.[8]
-
Sodium Bicarbonate Buffer: 0.2 M, pH 9.5.
-
Quenching Solution: 2% Formic Acid in water.
-
Sample Extract: Dried down and ready for reconstitution.
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in 100 µL of Sodium Bicarbonate Buffer.
-
Derivatization: Add 100 µL of the freshly prepared Dansyl Chloride solution. Vortex the mixture for 30 seconds.
-
Incubation: Incubate the reaction mixture at 60°C for 45 minutes in a heating block or water bath. Protect from light.
-
Cooling: After incubation, cool the mixture to room temperature.
-
Quenching: Add 20 µL of the quenching solution to stop the reaction by consuming excess Dansyl Chloride.[8] Vortex for 30 seconds.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[8]
Protocol 2: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
This protocol is based on standard procedures for FMOC derivatization of amino compounds.[9][20]
Reagents Needed:
-
FMOC-Cl Solution: 15 mM in acetonitrile (ACN).
-
Quenching/Extraction Solvent: Pentane or Hexane.
-
Sample Extract: In a suitable solvent or ready for buffer addition.
Procedure:
-
Buffering: To a 100 µL aliquot of your sample, add 200 µL of Borate Buffer.
-
Derivatization: Add 200 µL of the FMOC-Cl solution, mix immediately, and let the reaction proceed at room temperature for 5-10 minutes.[20]
-
Quenching & Extraction: Add 500 µL of pentane (or hexane) and vortex vigorously for 1 minute. This step serves two purposes: it stops the reaction and extracts the excess, highly fluorescent FMOC-Cl reagent and its hydrolysis byproduct (FMOC-OH), which could otherwise interfere with the chromatogram.[9]
-
Phase Separation: Centrifuge briefly (e.g., 2 min at 2000 x g) to separate the aqueous and organic layers.
-
Sample Collection: Carefully discard the upper organic layer. Repeat the extraction (steps 3 & 4) two more times to ensure complete removal of excess reagent.[9]
-
Injection: The remaining aqueous layer is ready for injection into the HPLC system.
Visualization of Experimental Workflow
The following diagram outlines the complete workflow from biological sample to HPLC-FLD analysis.
Caption: General workflow for piperidine metabolite analysis by HPLC-FLD.
Troubleshooting Guide
This section addresses specific problems you may encounter. The troubleshooting logic is designed to be systematic, starting from the most common and easily solvable issues.
Problem 1: No Peaks or Very Low Signal/Sensitivity
This is a critical issue that can halt progress. The cause can range from simple setup errors to more complex chemical problems.[21][22][23]
| Potential Cause | Explanation & Solution |
| Detector Lamp Off | The most basic error. Ensure the fluorescence detector's excitation lamp is turned on and has not exceeded its lifespan.[23] |
| Incorrect Wavelengths | The excitation and emission wavelengths must match the spectral properties of your chosen derivative (e.g., Dansyl or FMOC). Consult the literature or a fluorometer to determine the optimal Ex/Em wavelengths for your derivative in your mobile phase. |
| Injection Failure | The autosampler may have malfunctioned, or a manual injection was performed incorrectly. Check for pressure drops during injection, which indicate a successful sample introduction. Ensure there is sufficient sample volume in the vial.[21] |
| Derivatization Failure | This is a common chemical cause. Verify: 1. Reagent Age/Activity: Derivatization reagents like Dansyl-Cl and FMOC-Cl are moisture-sensitive and degrade over time. Use freshly prepared solutions.[8][11]2. Incorrect pH: The reaction is pH-dependent and requires alkaline conditions (typically pH 9-10) to deprotonate the piperidine nitrogen, making it nucleophilic.[13][20] Verify the pH of your buffer.3. Insufficient Temperature/Time: The reaction may be too slow at room temperature. Ensure proper incubation time and temperature as specified in the protocol.[6] |
| Analyte Degradation | Your piperidine metabolites may be unstable in the sample matrix or during preparation steps. Keep samples on ice or frozen when possible. Minimize the time between preparation and analysis. |
| Flow Path Clog | A complete blockage in the system (e.g., tubing, column frit) can prevent the sample from reaching the detector. Check the system pressure; an unusually high or zero pressure reading indicates a blockage or a major leak, respectively.[22][24][25] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Peak shape is a key indicator of chromatographic health and method suitability.
| Potential Cause | Explanation & Solution |
| Peak Tailing | Tailing is often caused by secondary interactions between the basic piperidine derivative and acidic residual silanol groups on the silica-based C18 column.[21]Solutions: 1. Lower Mobile Phase pH: Add a small amount of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase. This protonates the silanol groups, reducing unwanted interactions.2. Use a Base-Deactivated Column: Employ a modern, high-purity silica column specifically designed for analyzing basic compounds.3. Increase Ionic Strength: Add a moderate concentration of a buffer salt (e.g., 20-50 mM ammonium acetate) to the mobile phase to mask silanol interactions. |
| Peak Fronting | Fronting is typically a sign of column overload or a sample solvent issue.[21]Solutions: 1. Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were overloading the column.[23]2. Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[21][23] Injecting in a much stronger solvent (e.g., 100% ACN) can cause severe peak distortion. |
| Split or Double Peaks | This can indicate a clogged inlet frit on the column, a partially blocked injector port, or a void (channel) in the column packing.[21]Solutions: 1. Check for Blockages: Disconnect the column and check for flow. If the problem persists, the issue is pre-column.2. Replace Guard Column: If using a guard column, replace it first as it is designed to catch particulates.3. Backflush Column: If the column allows, reverse it (disconnected from the detector) and flush with a strong solvent to dislodge particulates from the inlet frit. If this fails, the column may need replacement.[21] |
Problem 3: Unstable or Drifting Baseline
A noisy or drifting baseline compromises integration and reduces the limit of quantification.
| Potential Cause | Explanation & Solution |
| Air Bubbles in System | Air trapped in the pump, detector, or lines is a very common cause of baseline noise and pressure fluctuations.[24]Solution: Thoroughly degas your mobile phase solvents using an online degasser, sonication, or helium sparging.[23] Purge the pump to remove any trapped air. |
| Contaminated Mobile Phase | Impurities in your solvents or additives (even at trace levels) can fluoresce, causing a high or noisy baseline. Solution: Use high-purity, HPLC-grade solvents and fresh reagents. Filter all aqueous mobile phases through a 0.22 µm filter. |
| Detector Lamp Failing | An aging detector lamp can cause inconsistent light output, leading to baseline drift and noise. Check the lamp's usage hours and replace if necessary. |
| Incomplete Column Equilibration | If running a gradient, failure to allow sufficient time for the column to re-equilibrate to initial conditions before the next injection will cause a drifting baseline. A good rule of thumb is to equilibrate for at least 5-10 column volumes.[21] |
| Temperature Fluctuations | Fluorescence intensity can be sensitive to temperature.[26] Unstable ambient temperatures can affect the column and detector. Solution: Use a column oven and ensure the laboratory temperature is stable.[27] |
Problem 4: Retention Time (RT) Shifts
Inconsistent retention times make peak identification unreliable and are a sign of an unstable method.
| Potential Cause | Explanation & Solution |
| Inconsistent Mobile Phase | Small errors in preparing the mobile phase can lead to significant RT shifts.[24]Solution: Use a graduated cylinder for accurate mixing. If using an on-line mixer, ensure the proportioning valves are working correctly. It is often more reproducible to pre-mix solvents manually.[23] |
| Pump Flow Rate Fluctuation | Leaks in the system or failing pump seals/check valves will cause the flow rate to be inconsistent, directly affecting retention times.[23][24]Solution: Check the system for any visible leaks. Monitor the pressure for unusual fluctuations. Perform pump maintenance as needed. |
| Column Aging/Degradation | Over time, the stationary phase of the column can degrade or become contaminated, leading to a gradual decrease in retention times.[21]Solution: Use a guard column to protect the analytical column. Dedicate a column to a specific method if possible. If RTs consistently decrease, it may be time to replace the column. |
| Changes in Column Temperature | Temperature has a significant effect on retention. A small change in column temperature can alter retention times.[27]Solution: Always use a thermostatically controlled column compartment. |
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing HPLC-FLD issues.
Caption: A logical flow diagram for troubleshooting common HPLC-FLD problems.
References
- Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
- American Chemical Society. (2001, March 30). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent.
- ResearchGate. (n.d.). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
- PMC. (n.d.). Targeted quantification of amino acids by dansylation.
- Dalton Transactions (RSC Publishing). (2020, July 14). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
- Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives.
- Journal of Chromatographic Science. (2002, January). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl.
- Gao Research Group. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
- JASCO. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System.
- Wikipedia. (n.d.). Dansyl chloride.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
- ResearchGate. (n.d.). Matrix effects in terms of SSE for HPLC-FLD (left) and LC−MS (right)....
- DigitalCommons@UNO. (2001, February 26). Dansylation of hydroxyl and carboxylic acid functional groups.
- SciELO. (2021, February 18). Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroformate (FMOC-Cl).
- Benchchem. (n.d.). Technical Support Center: Enhancing Piperidine Moiety Bioavailability.
- ResearchGate. (n.d.). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by....
- Gao Research Group. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450.
- Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect.
- Conquer Scientific. (n.d.). HPLC Troubleshooting Guide – An App That Will Save Time and Frustration.
- LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- ResearchGate. (2025, August 6). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- PMC. (n.d.). Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors.
- Rowan Digital Works. (2025, April 4). the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry.
- Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Separation Science. (n.d.). Matrix Effects.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Rhenium Group. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- MDPI. (2022, March 2). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing.
- Quality Assurance and Safety of Crops & Foods. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
- Analytical Chemistry - ACS Publications. (2003, June 4). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS.
- PMC. (n.d.). Fluorescence Studies of Selected 2-Alkylaminopyrimidines.
- ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Biotage. (2025, December 6). Bioanalytical sample preparation.
- PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- ResearchGate. (2020, November 11). Interpreting and troubleshooting anomalous HPLC results?.
- Yumpu. (n.d.). HPLC Troubleshooting Guide.
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
- PMC. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jascoinc.com [jascoinc.com]
- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 13. scielo.br [scielo.br]
- 14. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 | Gao Research Group [jialigao.org]
- 19. qascf.com [qascf.com]
- 20. academic.oup.com [academic.oup.com]
- 21. conquerscientific.com [conquerscientific.com]
- 22. rheniumgroup.co.il [rheniumgroup.co.il]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. aelabgroup.com [aelabgroup.com]
- 25. ijprajournal.com [ijprajournal.com]
- 26. mdpi.com [mdpi.com]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stability of 4-Phenyl-4-acetylaminopiperidine in Solution
Welcome to the technical support center for 4-Phenyl-4-acetylaminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. Leveraging established principles of chemical kinetics and degradation pathways of analogous structures, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Introduction: Understanding the Stability of 4-Phenyl-4-acetylaminopiperidine
4-Phenyl-4-acetylaminopiperidine is a substituted piperidine derivative. The core stability concern for this molecule in solution is the hydrolysis of the N-acetyl group, a common degradation pathway for amide-containing compounds.[1][2] This process is significantly influenced by the pH, temperature, and composition of the solution. This guide will provide a framework for identifying, mitigating, and quantifying the degradation of 4-Phenyl-4-acetylaminopiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 4-Phenyl-4-acetylaminopiperidine in solution?
A1: The primary degradation pathway is the hydrolysis of the amide bond in the acetylamino group. This reaction is catalyzed by both acid and base, yielding 4-amino-4-phenylpiperidine and acetic acid as the main degradation products.[1][2]
Q2: How does pH affect the stability of 4-Phenyl-4-acetylaminopiperidine in aqueous solutions?
A2: Amide bonds, such as the one in 4-Phenyl-4-acetylaminopiperidine, are generally most stable at a neutral pH (around 7).[1] Both strongly acidic and strongly basic conditions will accelerate the rate of hydrolysis.[3] The rate of degradation will typically follow a U-shaped pH-rate profile, where the minimum degradation rate is observed at a specific pH, and the rate increases as the pH moves away from this minimum.[4]
Q3: Is 4-Phenyl-4-acetylaminopiperidine susceptible to thermal degradation?
A3: Yes, N-acetyl compounds can be susceptible to thermal degradation.[1] Elevated temperatures can increase the rate of hydrolysis and potentially lead to other degradation pathways. It is recommended to store stock solutions and experimental samples at controlled room temperature or under refrigerated conditions to minimize thermal degradation.[1]
Q4: What is the expected photostability of 4-Phenyl-4-acetylaminopiperidine?
A4: While the piperidine ring itself does not have strong chromophores that absorb UV-visible light, the phenyl group does. Photostability studies should be conducted to assess the impact of light exposure, especially for solutions stored for extended periods.[1] It is good practice to protect solutions from light by using amber vials or storing them in the dark.
Q5: In which common laboratory solvents is 4-Phenyl-4-acetylaminopiperidine expected to be stable?
A5: In aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, 4-Phenyl-4-acetylaminopiperidine is expected to be relatively stable. However, in protic solvents like methanol or ethanol, especially in the presence of acidic or basic impurities, the potential for solvolysis exists. It is always recommended to prepare solutions fresh and to evaluate their stability over the timeframe of the experiment.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) | Degradation of 4-Phenyl-4-acetylaminopiperidine. | 1. Confirm Degradation: The appearance of new peaks, particularly those that increase in area over time, strongly suggests degradation. The primary hydrolysis product, 4-amino-4-phenylpiperidine, is more polar and will likely have a shorter retention time in a reversed-phase HPLC system. 2. Perform Forced Degradation: To confirm the identity of the degradation peaks, conduct a forced degradation study (see Experimental Protocols section). If the retention times of the unexpected peaks match those generated under stress conditions (e.g., acid or base hydrolysis), it confirms they are degradation products.[1] |
| Poor reproducibility of experimental results | Instability of stock or working solutions. | 1. Prepare Fresh Solutions: Always prepare solutions of 4-Phenyl-4-acetylaminopiperidine fresh before each experiment. 2. Control pH: If using aqueous buffers, ensure the pH is maintained in the neutral range (pH 6-8) to minimize hydrolysis. 3. Proper Storage: Store stock solutions in a suitable aprotic solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Loss of compound potency or concentration over time | Degradation in solution. | 1. Quantify Stability: Perform a stability study by analyzing the concentration of 4-Phenyl-4-acetylaminopiperidine in your experimental solution over time using a validated analytical method like HPLC. 2. Adjust Solution Conditions: Based on the stability data, adjust the solvent, pH, or storage conditions to improve stability. For example, if degradation is observed in a buffered aqueous solution, consider preparing the stock solution in an organic solvent and diluting it into the aqueous buffer immediately before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-Phenyl-4-acetylaminopiperidine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method, based on ICH guidelines.[5][6][7]
Objective: To investigate the degradation of 4-Phenyl-4-acetylaminopiperidine under various stress conditions.
Materials:
-
4-Phenyl-4-acetylaminopiperidine
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 4-Phenyl-4-acetylaminopiperidine in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.[1]
-
-
Thermal Degradation:
-
Keep a solid sample of 4-Phenyl-4-acetylaminopiperidine in an oven at 80°C for 24, 48, and 72 hours.
-
Also, keep a solution of the compound at 60°C for the same time points.
-
At each time point, prepare a sample for HPLC analysis.[1]
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of 4-Phenyl-4-acetylaminopiperidine to a light source (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare samples for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 4-Phenyl-4-acetylaminopiperidine from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Suggested Starting Conditions:
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute the more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm and 254 nm (or scan with a PDA detector to determine the optimal wavelength).
-
Injection Volume: 10 µL
Method Development and Validation:
-
Specificity: Inject the samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent compound and from each other.
-
Linearity: Prepare a series of standard solutions of 4-Phenyl-4-acetylaminopiperidine at different concentrations and inject them to establish the linearity of the method.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples with known concentrations of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Proposed Degradation Pathway of 4-Phenyl-4-acetylaminopiperidine
Caption: Proposed primary degradation pathway of 4-Phenyl-4-acetylaminopiperidine.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]
-
An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. PubMed. [Link]
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
-
On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Symbiosis Online Publishing. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
stability-indicating-hplc-method Research Articles. R Discovery. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]
-
LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. Semantic Scholar. [Link]
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. ResearchGate. [Link]
-
Synthesis, Characterization, Thermal, NLO and Quantum-Chemical Studies on N-Acetyl-2,6-bis(4-methoxyphenyl)-3-ethylpiperidin-4-one. ResearchGate. [Link]
- 4-phenylpiperidines and their preparation.
-
Development and Validation of an LC–MS/MS Method for Determination of p-Phenylenediamine and its Metabolites in Blood Samples. ResearchGate. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. MDPI. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. PubMed. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Application of a LC-MS/MS method developed for the determination of p -phenylenediamine, N -acetyl- p -phenylenediamine and N , N -diacetyl- p -phenylenediamine in human urine specimens: Quantification of p-phenylenediamine and its metabolites in urine. ResearchGate. [Link]
-
Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. PubMed. [Link]
-
Degradation of acylaminopenicillins with regard to their pH dependency. PubMed. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uregina.ca [uregina.ca]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. scispace.com [scispace.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Technical Support Center: Reaction Workup & Solubility Optimization
Topic: Overcoming Poor Solubility & Phase Separation During Workup
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Introduction
Welcome to the Advanced Workup Support Center. In my 15 years of process development, I have seen more yield lost in the separatory funnel than in the reactor itself. Poor solubility manifests in three distinct "nightmares": emulsions (rag layers) , oiling out , and premature precipitation .[1]
This guide is not a textbook; it is a troubleshooting system designed to salvage your current batch and immunize your future protocols against solubility failures.
Module 1: The "Rag Layer" & Emulsions
Symptom: A third, indefinite layer forms between your organic and aqueous phases. Root Cause: Amphiphilic impurities or fine particulates stabilize the interface, reducing interfacial tension.
The Science of the Fix
To break an emulsion, we must disrupt the stabilizing forces. We do this by increasing the density difference (
Troubleshooting Protocol: The "Salting Out" & Filtration System
| Step | Action | Mechanism |
| 1 | The Brine Attack | Add saturated NaCl (brine) to the aqueous layer. Why: This increases the ionic strength of the water, "salting out" organics (making them less soluble in water) and increasing the density of the aqueous phase to drive separation [1].[2] |
| 2 | The Filtration Bypass | If solids are visible, filter the entire biphasic mixture through a pad of Celite 545 . Why: Fine particulates often act as surfactants (Pickering emulsions).[1] Removing them physically collapses the rag layer. |
| 3 | The "Reverse" Dilution | If the organic layer is too concentrated, dilute it. Why: High viscosity prevents droplets from coalescing.[1] |
Visual Workflow: Emulsion Decision Tree
Figure 1: Decision logic for breaking stubborn emulsions in liquid-liquid extraction.
Module 2: The "Oil Out" Phenomenon
Symptom: Upon cooling or anti-solvent addition, your product forms a gummy oil instead of a crystalline solid. Root Cause: Liquid-Liquid Phase Separation (LLPS).[1][3] The system enters a region where the "oiled" liquid state is more stable than the solid state, often due to high impurity levels or rapid supersaturation [2].[3][4]
Critical Analysis: The Metastable Zone
Oiling out occurs when you overshoot the Metastable Zone Width (MSZW) . You are generating supersaturation faster than the crystal lattice can organize.
Protocol: Recovering from an Oil
-
Re-heat: Heat the mixture until the oil re-dissolves into a clear solution.
-
Seed at Cloud Point: Cool slowly. The moment a faint haze appears (the cloud point), add seed crystals of the pure product.
-
Solvent Exchange: If oiling persists, your solvent system likely has a "miscibility gap."[1] Switch to a solvent system with a higher boiling point or better impurity solubility.[1]
Solvent Selection for Oiling Issues
| Solvent Class | Recommendation | Why? |
| Ethers | 2-MeTHF instead of THF | 2-MeTHF is immiscible with water and has a higher boiling point ( |
| Alcohols | IPA instead of MeOH | Slower evaporation rate and lower polarity often favor crystal growth over oil formation. |
| Esters | Isopropyl Acetate | Excellent for disrupting oils; often crystallizes "gummy" amines better than EtOAc.[1] |
Module 3: The "Crash Out" (Premature Precipitation)
Symptom: Solids precipitate immediately upon quenching or during extraction, trapping impurities and clogging stopcocks. Root Cause: The product is insoluble in both the extraction solvent and the quench medium.
The "Reverse Quench" Technique
Never pour a reaction mixture into a cold quench if solubility is a risk. This causes "shock precipitation."[1]
Correct Protocol:
-
Charge the Quench: Place the quench solution (e.g., NaHCO3) in the flask.
-
Add Co-Solvent: Add a water-miscible organic solvent (e.g., THF or Acetonitrile) to the quench.[1] This acts as a "bridge," keeping the organic product in solution while the aqueous quench neutralizes the reagents.
-
Controlled Addition: Add the reaction mixture slowly to the quench.
Module 4: The "Impossible" Solute (Continuous Extraction)
Symptom: Product is highly water-soluble (
Why Batch Extraction Fails
In a separatory funnel, equilibrium is reached once.[1] If the partition coefficient (
The CLLE Protocol (Adapted from EPA Method 3520C)
This method uses re-circulating solvent to simulate thousands of extractions [4].
-
Setup: Use a specialized CLLE apparatus (lighter-than-water or heavier-than-water variant).[1]
-
Solvent Choice: Dichloromethane (DCM) is standard for heavier-than-water; Ethyl Acetate for lighter-than-water.[1]
-
Duration: Run the reflux for 18–24 hours .
-
Mechanism: Fresh, pure solvent continuously passes through the aqueous phase.[1] Even with a poor
, the concentration gradient is constantly maintained at maximum efficiency ( ), driving the product out of the water.
Visual Workflow: Solubility Logic
Figure 2: Strategic pathways for identifying and resolving solubility failures.[1]
FAQs: Expert Insights
Q: My product is acid-sensitive but needs an acid wash to remove impurities. It precipitates instantly. What do I do? A: Use a buffered wash (e.g., Phosphate buffer pH 4-5) instead of strong HCl.[1] If precipitation still occurs, use the "Reverse Quench" method described in Module 3, ensuring a high volume of organic solvent (DCM or EtOAc) is present before the buffer touches the reaction mixture.
Q: I've heard 2-MeTHF is better than THF. Is it a drop-in replacement? A: Almost. 2-MeTHF is more stable (forms fewer peroxides) and separates cleanly from water.[1] However, it is less polar than THF.[1][7] If your compound is extremely polar, check solubility on a small scale first.[1] Its "inverse solubility" (water becomes less soluble in it as you heat it) makes it superior for azeotropic drying [3].[1]
References
-
University of Rochester. (n.d.).[1] Tips & Tricks: Managing Emulsions. Department of Chemistry.[1] Link
-
Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization.[1][3][8]Link[1]
-
Aycock, D. F. (2007).[1] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry. Organic Process Research & Development.[1] Link[1]
-
U.S. Environmental Protection Agency. (2014).[1] Method 3520C: Continuous Liquid-Liquid Extraction.[1][9] SW-846.[1] Link
Sources
Validation & Comparative
A Comparative Guide to Catalytic Syntheses of 4-Phenylpiperidine for Medicinal Chemistry
The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly those targeting the central nervous system. Its synthesis is a critical step in the development of new analgesics, antipsychotics, and other neuro-active compounds. This guide provides an in-depth comparison of the performance of different catalytic systems for the synthesis of 4-phenylpiperidine, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their drug discovery and development programs.
Introduction to Synthetic Strategies
The synthesis of 4-phenylpiperidine can be broadly approached through two primary catalytic strategies: the hydrogenation of 4-phenylpyridine and cross-coupling reactions to form the C-N or C-C bond. Each approach offers distinct advantages and is amenable to different catalytic systems, which will be explored in detail in this guide. The choice of catalyst is paramount, directly influencing yield, selectivity, reaction conditions, and overall process efficiency.
Catalytic Hydrogenation of 4-Phenylpyridine
The most direct route to 4-phenylpiperidine is the catalytic hydrogenation of readily available 4-phenylpyridine. This method is atom-economical and often utilizes heterogeneous catalysts, simplifying product purification. The primary challenge lies in achieving chemoselectivity: the reduction of the pyridine ring without concomitant saturation of the phenyl ring.
Performance of Noble Metal Catalysts
A comparative study of various supported noble metal catalysts for the hydrogenation of 4-phenylpyridine reveals significant differences in their activity and selectivity.
| Catalyst (5 wt% on Carbon) | Conversion (%) (Time) | Selectivity to 4-Phenylpiperidine (%) | Selectivity to 4-Cyclohexylpyridine (%) | Reference |
| Rh/C | 40 (2 h) | 85 | 6 | [1] |
| Rh/C | 50 (4 h) | ~85 | ~6 | [1] |
| Pd/C | 29 (4 h) | 84 | 15 | [1] |
| Pt/C | Low activity | - | - | [1] |
| Ru/C | Low activity | - | - | [1] |
Data Analysis:
From the presented data, Rhodium on carbon (Rh/C) emerges as the most active catalyst for the hydrogenation of 4-phenylpyridine under the tested conditions, achieving 40% conversion in just 2 hours with good selectivity (85%) towards the desired 4-phenylpiperidine.[1] Palladium on carbon (Pd/C) shows lower activity but comparable initial selectivity.[1] However, with prolonged reaction times, the formation of the fully hydrogenated side product, 4-cyclohexylpiperidine, remained low with the Pd/C catalyst.[1] Platinum (Pt) and Ruthenium (Ru) on carbon showed lower activities in this specific study.[1] Further optimization of reaction conditions, such as in continuous-flow systems, has demonstrated that high conversion (87%) and excellent selectivity (96%) for 4-phenylpiperidine can be achieved using a standard Pd/C catalyst.[1]
Mechanistic Considerations in Chemoselective Hydrogenation
The selective hydrogenation of the pyridine ring over the phenyl ring is attributed to the preferential adsorption of the nitrogen-containing heterocycle onto the catalyst surface. The nitrogen atom's lone pair of electrons can coordinate to the metal surface, facilitating the hydrogenation of the pyridine ring. The use of protic solvents like glacial acetic acid can further enhance the catalytic activity by protonating the pyridine nitrogen, which may reduce catalyst poisoning and activate the ring towards reduction.[2][3]
Caption: Simplified workflow for the heterogeneous catalytic hydrogenation of 4-phenylpyridine.
Experimental Protocol: Batch Hydrogenation using Pd/C
This protocol is a representative example for the batch hydrogenation of 4-phenylpyridine.
Materials:
-
4-Phenylpyridine
-
10 wt% Palladium on Carbon (Pd/C)
-
Ethyl Acetate (EtOAc)
-
High-pressure autoclave with magnetic stirring
-
Hydrogen gas source
Procedure:
-
To a glass inlet of a 10 mL autoclave, add 4-phenylpyridine (155 mg, 1.00 mmol) and 10 wt% Pd/C (10.6 mg, 0.01 mmol of Pd).[1]
-
Add ethyl acetate (2.0 mL) as the solvent.[1]
-
Seal the autoclave and purge with nitrogen gas several times to remove air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 bar).[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[1]
-
Maintain the reaction for the desired time (e.g., 4-16 hours), monitoring the progress by TLC or GC if possible.[1]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Dilute the reaction mixture with additional ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-phenylpiperidine.
-
Purify the product by column chromatography or distillation if necessary.
Palladium-Catalyzed Cross-Coupling Reactions
An alternative and highly versatile approach to 4-phenylpiperidine and its derivatives involves the formation of a key C-C or C-N bond via palladium-catalyzed cross-coupling reactions. The two most prominent methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of the C4-phenyl bond by reacting a piperidine-containing boronic acid or ester with an aryl halide, or vice versa. This reaction is renowned for its mild conditions and high functional group tolerance.
Catalyst System Performance:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly used. Pre-formed palladium(II) catalysts with specific ligands can also offer high activity.[4][5]
-
Ligands: Phosphine ligands are crucial for an efficient catalytic cycle. Bulky, electron-rich monophosphines like XPhos or bidentate ligands such as BINAP have shown excellent performance in various Suzuki couplings.[6]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid.[7]
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling (Generalized)
This protocol provides a general framework for the synthesis of 4-phenylpiperidine via a Suzuki coupling.
Materials:
-
4-Iodo-N-Boc-piperidine (or other suitable piperidine precursor)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water solvent mixture
Procedure:
-
In a reaction flask, combine 4-iodo-N-Boc-piperidine (1 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2 equiv.).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, for example, a pre-mixed solution of Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 8 mol%).
-
Heat the reaction mixture to a temperature of 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
-
If using a protecting group like Boc, a subsequent deprotection step will be necessary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the direct formation of the N-phenyl bond by coupling piperidine with an aryl halide. This method is particularly useful for synthesizing N-aryl piperidines.
Catalyst System Performance:
Similar to the Suzuki coupling, the efficiency of the Buchwald-Hartwig amination is highly dependent on the catalyst system.
-
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[8]
-
Ligands: Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, SPhos, and BrettPhos have been developed to facilitate the coupling of a wide range of amines and aryl halides, including less reactive aryl chlorides.[9]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[10]
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination (Generalized)
This protocol outlines a general procedure for the synthesis of N-phenyl-4-substituted-piperidines.
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOtBu (1.4 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add toluene, followed by the aryl bromide (1 equiv.) and piperidine (1.2 equiv.).
-
Heat the reaction mixture in an oil bath at a temperature of 80-110 °C.
-
Monitor the reaction by GC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Comparative Analysis of Catalytic Strategies
| Feature | Catalytic Hydrogenation | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-H (reduction) | C-C | C-N |
| Key Advantage | Atom economy, direct route | High functional group tolerance, mild conditions | Direct N-arylation |
| Key Disadvantage | Chemoselectivity challenges, high pressure/temp | Pre-functionalized substrates required | Strong base needed, sensitive to air/moisture |
| Catalyst Type | Heterogeneous (e.g., Pd/C, Rh/C) | Homogeneous (e.g., Pd(OAc)₂/phosphine) | Homogeneous (e.g., Pd(OAc)₂/phosphine) |
| Catalyst Cost | Generally lower for common catalysts | Higher due to ligands and Pd precursors | Higher due to ligands and Pd precursors |
| Scalability | Well-established for industrial scale | Scalable, but catalyst removal can be an issue | Scalable, but base and inert conditions can be challenging |
Conclusion and Future Outlook
The synthesis of 4-phenylpiperidine can be effectively achieved through several catalytic routes, with the optimal choice depending on the specific requirements of the research or development program.
-
For a direct, atom-economical synthesis of the parent 4-phenylpiperidine from 4-phenylpyridine, catalytic hydrogenation with a heterogeneous catalyst like Pd/C or Rh/C is a strong choice, particularly for large-scale production. The key is careful optimization to maximize chemoselectivity.
-
When functional group tolerance and the synthesis of diverse analogs are paramount, the Suzuki-Miyaura coupling offers unparalleled versatility. The wide availability of boronic acids and aryl halides makes this a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies.
-
For the direct synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the method of choice. Advances in ligand design have made this reaction robust and applicable to a broad range of substrates.
Future developments in this field will likely focus on the development of more sustainable and cost-effective catalysts, including those based on earth-abundant metals, as well as the use of milder reaction conditions and greener solvents. The continued evolution of catalytic methods will undoubtedly facilitate the discovery of the next generation of 4-phenylpiperidine-based therapeutics.
References
-
Barwinski, B., Migowski, P., Gallou, F., Franciò, G., & Leitner, W. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. ChemCatChem, 9(15), 2848-2854. [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4357-4360. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 64(36), 8419-8426. [Link]
-
Xiao, J., & Li, X. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 354(18), 3457-3462. [Link]
-
Pachaiyappan, B. (2015). A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling. SlideShare. [Link]
-
ResearchGate. Process scheme for the selective continuous-flow hydrogenation of.... [Link]
-
Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Organic & Biomolecular Chemistry, 1(6), 989-993. [Link]
-
Török, B., et al. (2013). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology, 3(11), 2954-2961. [Link]
-
Tufvesson, P., et al. (2011). Guidelines and cost analysis for catalyst production in biocatalytic processes. Biotechnology and Bioengineering, 108(7), 1479-1493. [Link]
-
Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279. [Link]
-
ChemHelp ASAP. (2020, February 14). palladium catalytic cycle [Video]. YouTube. [Link]
-
Mészáros, Á., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1022-1029. [Link]
-
Al-Zain, H., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry, 100(5), 345-353. [Link]
-
Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]
-
Johnson, C. R. (2009). Palladium-Catalysed Coupling Chemistry. [Link]
-
Myers, A. G. (2001). The Suzuki Reaction. [Link]
-
SlideShare. Palladium catalysed reactions in synthesis. [Link]
-
Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]
-
Snowden-Swan, L. J., et al. (2018). Estimating Precommercial Heterogeneous Catalyst Price: A Simple Step-Based Method. Industrial & Engineering Chemistry Research, 57(41), 13676-13686. [Link]
-
Al-hamamre, Z., et al. (2025). Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flue gas treatment. Case Studies in Chemical and Environmental Engineering, 11, 100806. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Bioactivity of Endogenous Opioid Precursors
For researchers, scientists, and professionals in drug development, a nuanced understanding of the bioactivity of endogenous opioid peptides is fundamental. These peptides, derived from larger precursor proteins, represent the body's intrinsic system for pain modulation, reward, and a host of other physiological processes. This guide provides an in-depth comparison of the bioactivity of peptides derived from the three primary opioid precursors: Pro-opiomelanocortin (POMC), Proenkephalin (PENK), and Prodynorphin (PDYN). We will delve into their receptor binding affinities, functional potencies, and in vivo analgesic effects, supported by detailed experimental methodologies to ensure scientific integrity and reproducibility.
The Genesis of Endogenous Opioids: A Tale of Three Precursors
The diverse family of endogenous opioid peptides originates from the post-translational processing of three distinct precursor proteins.[1][2] The specific enzymes present in a given tissue dictate the cleavage pattern of these precursors, leading to a tissue-specific profile of bioactive peptides.[3]
-
Pro-opiomelanocortin (POMC): Primarily expressed in the pituitary gland and hypothalamus, POMC is a multifaceted precursor that, in addition to opioid peptides, gives rise to hormones like adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormone (MSH).[3][4] The key opioid peptide derived from POMC is β-endorphin .[4][5]
-
Proenkephalin (PENK): This precursor is the source of the enkephalins. Each PENK molecule can be processed to yield multiple copies of Met-enkephalin and one copy of Leu-enkephalin .[5]
-
Prodynorphin (PDYN): The processing of PDYN yields a series of peptides collectively known as dynorphins, including Dynorphin A and Dynorphin B .[5][6]
The differential processing of these precursors is a critical regulatory step, allowing for a sophisticated modulation of the opioid system in response to various physiological and pathological stimuli.
Comparative Bioactivity Profile
The bioactivity of the opioid peptides derived from these precursors is determined by their affinity for and efficacy at the three major opioid receptor subtypes: mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR).[1] While there are preferential interactions, it is important to note that many endogenous opioid peptides exhibit a degree of promiscuity, binding to multiple receptor types.[7][8]
In Vitro Bioactivity: A Quantitative Comparison
The following table summarizes the in vitro bioactivity of key opioid peptides derived from POMC, PENK, and PDYN. The data, compiled from multiple studies, provides a comparative overview of their receptor binding affinity (Ki) and functional potency (EC50/IC50) in G-protein activation assays (e.g., [³⁵S]GTPγS binding) and adenylyl cyclase inhibition assays.
| Precursor | Bioactive Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) |
| POMC | β-Endorphin | µ (MOR) | 0.36 - 9 | 0.5 - 73 |
| δ (DOR) | ~22 | ~100 | ||
| κ (KOR) | Low Affinity | Low Potency | ||
| PENK | Met-enkephalin | δ (DOR) | ~6.7 | High Potency |
| µ (MOR) | ~4 | Moderate Potency | ||
| κ (KOR) | Low Affinity | Low Potency | ||
| Leu-enkephalin | δ (DOR) | High Affinity | High Potency | |
| µ (MOR) | Moderate Affinity | Moderate Potency | ||
| κ (KOR) | Low Affinity | Low Potency | ||
| PDYN | Dynorphin A | κ (KOR) | High Affinity | High Potency |
| µ (MOR) | Nanomolar Range | Nanomolar Range | ||
| δ (DOR) | Nanomolar Range | Nanomolar Range |
Disclaimer: The values presented are a synthesis of data from multiple sources and may vary depending on the specific experimental conditions.
Expert Insights: The data clearly illustrates the classical, yet not entirely rigid, selectivity of these peptides. β-endorphin demonstrates a strong preference for the µ-opioid receptor, which is consistent with its potent analgesic properties.[9][10] The enkephalins are the primary endogenous ligands for the δ-opioid receptor.[11] Dynorphin A, while traditionally considered the endogenous ligand for the κ-opioid receptor, exhibits significant binding and functional activity at both µ and δ receptors as well.[12] This broader activity profile of dynorphin A suggests a more complex regulatory role than previously appreciated.
In Vivo Analgesic Potency
The ultimate measure of an opioid's bioactivity is its effect in a living organism. The hot plate and tail-flick tests are standard in vivo assays used to assess the analgesic properties of compounds by measuring the latency of a rodent's response to a thermal stimulus.
| Precursor | Bioactive Peptide | In Vivo Analgesic Potency (Relative to Morphine) |
| POMC | β-Endorphin | 18-33 times more potent |
| PENK | Enkephalins | Less potent (rapidly degraded) |
| PDYN | Dynorphins | Potent, but can also have pronociceptive effects |
Expert Insights: β-endorphin stands out as a remarkably potent analgesic, significantly more so than morphine when administered directly into the brain.[13][14] The lower in vivo potency of naturally occurring enkephalins is largely due to their rapid degradation by peptidases.[11] This has driven the development of synthetic enkephalin analogs with increased stability. The in vivo effects of dynorphins are complex; while they can produce analgesia through κ-opioid receptor activation, they can also elicit pronociceptive (pain-enhancing) effects under certain conditions.[15]
Experimental Methodologies: Ensuring Scientific Rigor
The data presented in this guide are derived from a suite of well-established in vitro and in vivo assays. Understanding the principles and execution of these methods is crucial for interpreting the results and designing future experiments.
In Vitro Assays
This assay quantifies the affinity of a ligand for a specific opioid receptor subtype.
Caption: Simplified opioid receptor G-protein signaling pathway.
[³⁵S]GTPγS Binding Assay Protocol:
-
Membrane Preparation: Prepare cell membranes as in the binding assay.
-
Incubation: Incubate the membranes with varying concentrations of the test peptide in the presence of GDP and [³⁵S]GTPγS.
-
Separation and Quantification: Separate bound from free [³⁵S]GTPγS and quantify the radioactivity.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is proportional to the extent of G-protein activation. Determine the EC50 value, the concentration of the peptide that produces 50% of the maximal response.
cAMP Inhibition Assay Protocol:
-
Cell Culture: Use cells expressing the opioid receptor of interest.
-
Stimulation: Pre-treat cells with the test peptide, then stimulate adenylyl cyclase with forskolin.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA).
-
Data Analysis: Determine the IC50 value, the concentration of the peptide that inhibits 50% of the forskolin-stimulated cAMP production.
Causality: These functional assays provide a measure of the peptide's efficacy – its ability to activate the receptor and elicit a cellular response. The [³⁵S]GTPγS assay directly measures the initial step of G-protein activation, while the cAMP assay assesses a key downstream signaling event.
In Vivo Assays for Analgesia
This test measures the latency of a rodent to react to a thermal stimulus applied to its paws.
Protocol:
-
Acclimation: Acclimate the animal (mouse or rat) to the testing room and apparatus.
-
Baseline Measurement: Place the animal on a heated plate (typically 52-55°C) and record the time until it exhibits a nociceptive response (e.g., paw licking, jumping).
-
Drug Administration: Administer the test peptide via the desired route (e.g., intracerebroventricularly, intravenously).
-
Post-treatment Measurement: At various time points after administration, repeat the hot plate test and record the response latency. A cut-off time is used to prevent tissue damage.
-
Data Analysis: An increase in response latency compared to baseline indicates an analgesic effect. The ED50, the dose that produces a maximal effect in 50% of the animals, can be calculated.
Causality: The hot plate test assesses a supraspinally mediated response to pain, making it a valuable tool for evaluating centrally acting analgesics.
This assay measures the latency of a rodent to withdraw its tail from a focused beam of heat.
Protocol:
-
Acclimation and Restraint: Acclimate the animal and gently restrain it, leaving the tail exposed.
-
Baseline Measurement: Apply a radiant heat source to a specific point on the tail and measure the time until the tail is flicked away.
-
Drug Administration: Administer the test peptide.
-
Post-treatment Measurement: Repeat the tail-flick test at various time points after administration. A cut-off time is employed.
-
Data Analysis: An increase in tail-flick latency indicates analgesia. The ED50 can be determined.
Causality: The tail-flick test primarily measures a spinal reflex, providing insights into the spinal mechanisms of analgesia.
Conclusion: A Complex and Finely Tuned System
The endogenous opioid system, with its multiple precursors and resulting array of bioactive peptides, represents a highly sophisticated and finely tuned mechanism for regulating a wide range of physiological functions. While the classical view of specific peptides for specific receptors holds as a general principle, the reality is far more complex, with significant cross-reactivity and diverse functional outcomes.
For researchers in drug development, a thorough understanding of the comparative bioactivity of these endogenous ligands is paramount. This knowledge provides a critical foundation for the rational design of novel opioid-based therapeutics with improved efficacy and side-effect profiles. The experimental methodologies detailed in this guide serve as a cornerstone for the rigorous evaluation of such novel compounds, ensuring the generation of reliable and reproducible data. The continued exploration of this intricate system promises to unlock new avenues for the treatment of pain, addiction, and other neurological disorders.
References
-
Loh, H. H., Tseng, L. F., Wei, E., & Li, C. H. (1976). beta-endorphin is a potent analgesic agent. Proceedings of the National Academy of Sciences of the United States of America, 73(8), 2895–2898. [Link]
-
Akil, H., Watson, S. J., Young, E., Lewis, M. E., Khachaturian, H., & Walker, J. M. (1984). Endogenous opioids: biology and function. Annual review of neuroscience, 7, 223–255. [Link]
-
Gomes, I., Bobeck, E. N., Margolis, E. B., & Devi, L. A. (2020). Biased signaling by endogenous opioid peptides. Proceedings of the National Academy of Sciences of the United States of America, 117(21), 11820–11828. [Link]
-
Zadina, J. E., Hackler, L., Ge, L. J., & Kastin, A. J. (1997). A potent and selective endogenous agonist for the mu-opiate receptor. Nature, 386(6624), 499–502. [Link]
-
Schwarzer, C. (2009). 30 years of dynorphins--new insights on their functions in neuropsychiatric diseases. Pharmacology & therapeutics, 123(3), 353–370. [Link]
-
Mansour, A., Fox, C. A., Akil, H., & Watson, S. J. (1995). Opioid-receptor mRNA expression in the rat CNS: anatomical and functional implications. Trends in neurosciences, 18(1), 22–29. [Link]
-
Maldonado, R., Negus, S. S., & Koob, G. F. (1996). Is there a role for the endogenous opioid system in the effects of ethanol?. Alcoholism, clinical and experimental research, 20(6), 1A–6A. [Link]
-
Hughes, J., Smith, T. W., Kosterlitz, H. W., Fothergill, L. A., Morgan, B. A., & Morris, H. R. (1975). Identification of two related pentapeptides from the brain with potent opiate agonist activity. Nature, 258(5536), 577–580. [Link]
-
Goldstein, A., Tachibana, S., Lowney, L. I., Hunkapiller, M., & Hood, L. (1979). Dynorphin-(1-13), an extraordinarily potent opioid peptide. Proceedings of the National Academy of Sciences of the United States of America, 76(12), 6666–6670. [Link]
-
Chavkin, C., & Goldstein, A. (1981). Specific receptor for the opioid peptide dynorphin: structure-activity relationships. Proceedings of the National Academy of Sciences of the United States of America, 78(10), 6543–6547. [Link]
-
Corbett, A. D., Paterson, S. J., & Kosterlitz, H. W. (1982). Selectivity of opioid peptides for mu-, delta- and kappa-opioid receptors. British journal of pharmacology, 77(3), 471–478. [Link]
-
Traynor, J. R., & Wood, M. S. (1995). G-protein-coupled receptors: a review of the classification and signalling properties of the opioid receptors. British journal of anaesthesia, 74(2), 193–201. [Link]
-
D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74–79. [Link]
-
Woolfe, G., & Macdonald, A. D. (1944). The evaluation of the analgesic action of pethidine hydrochloride (demerol). Journal of Pharmacology and Experimental Therapeutics, 80(3), 300–307. [Link]
-
Benyhe, S. (1994). In vitro characterization of opioid receptor subtypes. Neurochemical research, 19(11), 1335–1346. [Link]
-
Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223–254. [Link]
-
Law, P. Y., Wong, Y. H., & Loh, H. H. (2000). Molecular mechanisms and regulation of opioid receptor signaling. Annual review of pharmacology and toxicology, 40, 389–430. [Link]
-
Connor, M., & Christie, M. D. (1999). Opioid receptor signalling mechanisms. Clinical and experimental pharmacology & physiology, 26(7), 493–499. [Link]
-
Waldhoer, M., Bartlett, S. E., & Whistler, J. L. (2004). Opioid receptors. Annual review of biochemistry, 73, 953–990. [Link]
-
Fricker, L. D. (2020). Five decades of research on opioid peptides: current knowledge and unanswered questions. The Journal of neuroscience : the official journal of the Society for Neuroscience, 40(1), 14–25. [Link]
-
Pasternak, G. W. (2014). Opiate pharmacology and relief of pain. The journal of clinical investigation, 124(5), 1889–1897. [Link]
-
Spetea, M., Asim, M. F., & Wolber, G. (2013). The µ opioid receptor and its ligands in the brain: a story of love and pain. Current pharmaceutical design, 19(42), 7384–7401. [Link]
-
Janecka, A., Fichna, J., & Janecki, T. (2004). Opioid receptors and their ligands. Current topics in medicinal chemistry, 4(1), 1–17. [Link]
-
Przewlocki, R., & Przewlocka, B. (2001). Opioids in chronic pain. European journal of pharmacology, 429(1-3), 79–91. [Link]
-
Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]
-
van Rijn, R. M., Whistler, J. L., & Waldhoer, M. (2010). Opioid-receptor-specific signaling and the development of analgesic tolerance. Science signaling, 3(146), re14. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
DiscoverX Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. [Link]
-
U.S. National Library of Medicine. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
-
Li, C. H., & Chung, D. (1976). Isolation and structure of an untriakontapeptide with opiate activity from camel pituitary glands. Proceedings of the National Academy of Sciences of the United States of America, 73(4), 1145–1148. [Link]
-
Noda, M., Furutani, Y., Takahashi, H., Toyosato, M., Hirose, T., Inayama, S., ... & Numa, S. (1982). Cloning and sequence analysis of cDNA for bovine adrenal preproenkephalin. Nature, 295(5846), 202–206. [Link]
-
Kakidani, H., Furutani, Y., Takahashi, H., Noda, M., Morimoto, Y., Hirose, T., ... & Numa, S. (1982). Cloning and sequence analysis of cDNA for porcine β-neo-endorphin/dynorphin precursor. Nature, 298(5871), 245–249. [Link]
-
Mains, R. E., Eipper, B. A., & Ling, N. (1977). Common precursor to corticotropins and endorphins. Proceedings of the National Academy of Sciences of the United States of America, 74(7), 3014–3018. [Link]
-
Bradbury, A. F., Smyth, D. G., & Snell, C. R. (1976). Lipotropin: precursor to C-fragment and C'-fragment. Biochemical and biophysical research communications, 69(4), 950–956. [Link]
-
Civelli, O., Birnberg, N., & Herbert, E. (1982). Detection and characterization of the mRNA for the precursor of bovine corticotropin/beta-lipotropin. The Journal of biological chemistry, 257(12), 6783–6787. [Link]
-
Comb, M., Seeburg, P. H., Adelman, J., Eiden, L., & Herbert, E. (1982). Primary structure of the human Met- and Leu-enkephalin precursor and its mRNA. Nature, 295(5851), 663–666. [Link]
-
Horikawa, S., Takai, T., Toyosato, M., Takahashi, H., Noda, M., Kakidani, H., ... & Numa, S. (1983). Isolation and structural organization of the human preproenkephalin B gene. Nature, 306(5943), 611–614. [Link]
-
Akil, H., Young, E., Watson, S. J., & Coy, D. H. (1981). Opiate binding properties of naturally occurring N- and C-terminus modified beta-endorphins. Peptides, 2(3), 289–292. [Link]
Sources
- 1. elyssabmargolis.com [elyssabmargolis.com]
- 2. researchgate.net [researchgate.net]
- 3. POMC-derived peptides and their biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medycynawet.edu.pl [medycynawet.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Avian opioid peptides: evolutionary considerations, functional roles and a challenge to address critical questions [frontiersin.org]
- 7. Regulation of Opioid Receptors by Their Endogenous Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Endorphin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 12. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beta-endorphin is a potent analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beta-endorphin is a potent analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Pharmacokinetic Comparison of Bromperidol and Haloperidol Metabolites: A Technical Guide
This guide provides an in-depth technical comparison of the pharmacokinetics of bromperidol and haloperidol, focusing specifically on their metabolic pathways, metabolite activity, and bioanalytical quantification.
Executive Summary
Haloperidol and bromperidol are structural analogues within the butyrophenone class of antipsychotics, differing only by a halogen substitution (chlorine in haloperidol, bromine in bromperidol). Despite this structural similarity, their pharmacokinetic profiles exhibit distinct divergences, particularly in the reversibility of their metabolism and the accumulation of reduced metabolites .
For drug development professionals, the critical differentiator is the Reduced Metabolite Ratio . Clinical data indicates that the ratio of reduced bromperidol to bromperidol (RBRP/BRP ~0.[1]3) is significantly lower than that of reduced haloperidol to haloperidol (RHAL/HAL), implying differences in the efficiency of the ketone reductase/oxidase cycling. Understanding this cycle is vital for interpreting efficacy (parent drug) versus toxicity (potential pyridinium metabolites).
Chemical & Metabolic Architecture
Both drugs undergo extensive hepatic metabolism involving three primary pathways:[2][3]
-
Glucuronidation: The major clearance pathway (approx. 50-60%).[4]
-
Reduction: Reversible conversion of the ketone group to a hydroxyl group.
-
Oxidative N-dealkylation & Pyridinium Formation: Mediated primarily by CYP3A4, leading to potentially neurotoxic species.
Comparative Metabolic Pathway Map
The following diagram illustrates the parallel metabolic fates of both drugs, highlighting the enzymatic divergence in the re-oxidation step.
Figure 1: Comparative metabolic pathways showing the reversible reduction cycle and the irreversible oxidative pathways leading to pyridinium metabolites.
Detailed Pharmacokinetic Comparison
The Reversibility Paradox
A unique feature of butyrophenone pharmacokinetics is the interconversion between the parent drug and its reduced metabolite.
-
Forward Reaction (Reduction): Catalyzed by cytosolic ketone reductases (carbonyl reductases). This reaction is stereospecific.
-
Reverse Reaction (Oxidation): Catalyzed by Cytochrome P450 enzymes.[5]
Critical Distinction: Experimental data suggests that the "back-conversion" (oxidation) of Reduced Bromperidol (RBRP) to Bromperidol is catalyzed efficiently by CYP3A4 , whereas Reduced Haloperidol (RHAL) relies heavily on CYP2D6 for re-oxidation. This enzymatic difference contributes to the lower plasma ratio of RBRP/BRP compared to RHAL/HAL.
Quantitative Pharmacokinetic Parameters
The following table synthesizes data from human plasma studies and in vitro microsome assays.
| Parameter | Haloperidol (HAL) System | Bromperidol (BRP) System | Clinical Implication |
| Major Metabolite | Reduced Haloperidol (RHAL) | Reduced Bromperidol (RBRP) | RHAL has lower affinity for D2 receptors than HAL; accumulation may dilute efficacy. |
| Metabolite/Parent Ratio | High (Variable, often > 0.5) | Low (~0.31) | BRP maintains higher relative concentrations of the active parent drug. |
| Re-oxidation Enzyme | CYP2D6 (primary), CYP3A4 | CYP3A4 | BRP metabolism is highly sensitive to CYP3A4 inhibitors (e.g., itraconazole). |
| Bioavailability | 60-70% | Similar | Both undergo significant first-pass metabolism. |
| Neurotoxic Potential | High (HPP+ formation) | High (BPP+ formation) | Both form pyridinium species via CYP3A4; potential link to extrapyramidal side effects. |
Experimental Validation Protocol: LC-MS/MS Quantification
To validate pharmacokinetic differences, precise quantification of parent and reduced metabolites is required. The following protocol is designed as a self-validating system , incorporating internal standards and specific extraction logic to ensure data integrity.
Bioanalytical Workflow Logic
-
Why Liquid-Liquid Extraction (LLE)? Both drugs are lipophilic bases. LLE provides cleaner extracts than protein precipitation, reducing matrix effects in MS/MS.
-
Why Alkaline pH? Adjusting plasma to pH > 10 ensures the drugs are uncharged (free base form), maximizing extraction efficiency into the organic solvent.
Protocol Steps
Reagents:
-
Internal Standard (IS): Chlorohaloperidol (structural analogue) or deuterated Haloperidol-d4.
-
Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v).
Procedure:
-
Sample Prep: Aliquot 500 µL of plasma into a glass tube. Add 50 µL of Internal Standard working solution.
-
Alkalinization: Add 100 µL of 1M NaOH. Vortex for 10 seconds. Checkpoint: Ensure pH is >10 using a spot test on the first batch.
-
Extraction: Add 3 mL of Extraction Solvent. Shake mechanically for 10 minutes. Centrifuge at 3000g for 5 minutes to separate phases.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL Mobile Phase (Acetonitrile:Ammonium Formate buffer).
LC-MS/MS Configuration Diagram
Figure 2: Validated LC-MS/MS workflow for simultaneous quantification of parent drugs and reduced metabolites.
Clinical Implications & Safety
Drug-Drug Interactions (DDI)
The dependence of Bromperidol on CYP3A4 for both forward metabolism (to pyridinium) and reverse metabolism (RBRP to BRP) makes it highly susceptible to CYP3A4 modulators.
-
Inhibitors (e.g., Itraconazole, Ketoconazole): Will significantly increase plasma concentrations of both Bromperidol and Reduced Bromperidol.
-
Inducers (e.g., Carbamazepine): Will accelerate clearance and potentially increase the formation of neurotoxic pyridinium species.
Toxicity of Pyridinium Metabolites
Both Haloperidol and Bromperidol can be converted to pyridinium species (HPP+ and BPP+, respectively). These are structural analogues of MPP+, a known neurotoxin that causes Parkinsonism by destroying dopaminergic neurons.
-
Mechanism: CYP3A4 catalyzes the dehydration of the reduced metabolite or the oxidation of the parent drug to form the tetrahydropyridine intermediate, which is then oxidized to the pyridinium ion.[5]
-
Risk Mitigation: Monitoring the Reduced Metabolite ratio can serve as a biomarker for metabolic flux. A shift in this ratio may indicate saturation of the re-oxidation pathway, potentially diverting flux toward the neurotoxic pathway.
References
-
Oxidation of reduced haloperidol to haloperidol: involvement of human P450IID6 (sparteine/debrisoquine monooxygenase). Source: PubMed / British Journal of Clinical Pharmacology [Link]
-
Involvement of CYP3A4 in the Metabolism of Bromperidol in vitro. Source: ResearchGate / Xenobiotica [Link]
-
Interindividual variation in bromperidol metabolism and relationship to therapeutic effects. Source: PubMed / Therapeutic Drug Monitoring [Link]
-
Simultaneous determination of haloperidol and bromperidol and their reduced metabolites by liquid-liquid extraction and automated column-switching HPLC. Source: PubMed / Journal of Chromatography B [Link]
-
Reversible metabolism of haloperidol and reduced haloperidol in Chinese schizophrenic patients. Source: PubMed / Psychopharmacology [Link][6]
Sources
- 1. Interindividual variation in bromperidol metabolism and relationship to therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Haloperidol - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Reversible metabolism of haloperidol and reduced haloperidol in Chinese schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Phenyl-4-acetylaminopiperidine hydrochloride proper disposal procedures
This guide outlines the technical safety and disposal protocols for 4-Phenyl-4-acetylaminopiperidine hydrochloride (also known as 4-acetamido-4-phenylpiperidine HCl ).[1]
Executive Summary: Operational Safety & Disposal
This compound is a piperidine-derivative intermediate often used in the synthesis of neurokinin antagonists (e.g., NK3 receptor antagonists) and structurally related to opioid scaffolds (though distinct from Acetyl Fentanyl).[1]
-
Primary Hazard: Acute toxicity (oral/inhalation) and skin/eye irritation.[1] Structural similarity to pharmacologically active opioids warrants handling as a High-Potency Compound (HPC) .[1]
-
Disposal Method: High-Temperature Incineration via a licensed chemical waste contractor.[1]
-
Regulatory Status: While not typically a DEA Schedule I substance (unlike Acetyl Fentanyl or 4-ANPP), it should be treated with controlled-access protocols due to its precursor potential and structural class.[1]
Chemical Identity & Hazard Profile
Correct identification is critical to distinguish this compound from regulated fentanyl precursors.[1]
| Feature | Specification |
| Chemical Name | 4-Acetamido-4-phenylpiperidine hydrochloride |
| Synonyms | N-(4-phenylpiperidin-4-yl)acetamide HCl; 4-Acetylamino-4-phenylpiperidine |
| Structure Note | The Phenyl and Acetamido groups are both attached to the C4 carbon of the piperidine ring.[1][2][3][4][5][6] (Distinct from Acetyl Fentanyl where the phenyl is on the nitrogen).[1][2][3][4][5][7][8][9] |
| CAS Number | Refer to 182621-52-9 (BOC-protected form); Free amine/salt often custom synthesized.[1] |
| Molecular Formula | C₁₃H₁₈N₂O[1] · HCl |
| Physical State | White to off-white crystalline solid.[1] |
| Solubility | Soluble in water, methanol, DMSO.[1] |
Hazard Classification (GHS)
-
Signal Word: WARNING
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Precautionary Principle: Treat as a suspected potent CNS active agent until specific toxicology rules out opioid-like activity.[1]
Proper Disposal Procedures
The following protocol ensures compliance with EPA (RCRA) and best practices for pharmaceutical intermediates.
A. Solid Waste Disposal (Pure Compound)
-
Containment: Transfer the solid substance into a clear, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.[1]
-
Labeling:
-
Segregation: Do not mix with oxidizers or strong acids.[1] Keep separate from general trash.[1]
-
Final Disposition: Transfer to a licensed hazardous waste contractor for incineration (Waste Code: Non-RCRA Regulated, unless characteristic; recommend coding as "Pharmaceutically Active Waste").[1]
B. Liquid Waste Disposal (Solutions/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DCM) is compatible with the waste drum.[1]
-
Collection: Pour into the appropriate Organic Solvent Waste carboy (Halogenated vs. Non-Halogenated).
-
Trace Deactivation: Rinse original glassware with the solvent used in the process (e.g., Methanol) and add rinsate to the waste container.[1] Triple rinse is the standard.[1]
C. Decision Logic for Disposal
Figure 1: Decision tree for the segregation and packaging of 4-phenyl-4-acetylaminopiperidine waste streams.
Spill Cleanup & Decontamination
In the event of a spill, immediate containment is required to prevent aerosolization.[1]
-
PPE Required:
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Surface Verification: For high-risk areas, verify cleaning with a UV light (if the compound fluoresces) or by swabbing for analytical verification (LC-MS) if required by internal safety protocols.[1]
Regulatory & Compliance Context
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101521 (Related Structure: 4-Acetyl-4-phenylpiperidine).[1]Link[1]
-
Cayman Chemical. Safety Data Sheet: 4-ANPP (Related Precursor Reference).[1]Link
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Phenylpiperidine derivatives.[1]Link[1]
-
Google Patents. US5942523A: Compounds which are selective antagonists of the human NK3 receptor (Cites 4-acetamido-4-phenylpiperidine).[1]Link[1]
Sources
- 1. ocheminc.com [ocheminc.com]
- 2. deepdyve.com [deepdyve.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5741910A - Compounds which are selective antagonists of the human NK3 receptor and their use as medicinal products and diagnostic tools - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US5942523A - Compounds which are selective antagonists of the human NK3 receptor and their use as medicinal products and diagnostic tools - Google Patents [patents.google.com]
- 9. RU94046047A - Aminoacetic acid derivatives as racemate or d-and l- enantiomers and pharmaceutically acceptable salts thereof, process for preparation of d-and l-enantiomers of aminoacetic acid derivatives or pharmaceutically salts thereof, and intermediate d-and l-enantiomers of aminoacetic acid as cinchonidinic salt - Google Patents [patents.google.com]
Personal protective equipment for handling 4-Phenyl-4-acetylaminopiperidine hydrochloride
& Structural Analogues (4-Acetyl-4-phenylpiperidine HCl) [1][2][3]
Chemical Identity & Critical Safety Verification
STOP AND VERIFY: The nomenclature "4-Phenyl-4-acetylaminopiperidine" is chemically ambiguous and likely refers to one of two potent opioid precursors.[1][2][3] You must verify the CAS Number on your container before proceeding.[1]
| Chemical Name | CAS Number | Structure Note | Risk Profile |
| 4-Acetyl-4-phenylpiperidine HCl | 10315-03-4 | Ketone group at C4 | High: Pethidine/Meperidine precursor. |
| 4-Acetamido-4-phenylpiperidine | Var.[1][2][3] | Amide group at C4 | Extreme: Fentanyl/Carfentanil analogue scaffold.[1] |
Operational Directive: Due to the structural homology with potent opioids (Pethidine/Fentanyl classes), this guide enforces SafeBridge Band 4 (OEB 4) protocols.[1][2] Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.[1]
Risk Assessment & Occupational Exposure Banding (OEB)
Hazard Classification:
-
Acute Toxicity (Oral/Inhalation): High potential for CNS depression, respiratory arrest, and sedation.[1]
-
Sensitization: High risk of respiratory sensitization if aerosolized.[1]
-
Absorption: Rapid mucosal and transdermal absorption potential.[1]
OEB Assignment: Band 4 (1 µg/m³ < OEL < 10 µg/m³)
-
Justification: Structural analogues (e.g., 4-anilinopiperidine) are DEA List I chemicals with high potency.[1][2] In the absence of a specific OEL for CAS 10315-03-4, the "Precautionary Principle" mandates handling it as a potent opioid.[1][2][3]
Personal Protective Equipment (PPE) Strategy
The following PPE ensemble is mandatory for all manipulations. Do not rely on standard "lab coat and safety glasses" protocols.
PPE Selection Matrix
| Protection Zone | Requirement | Technical Specification |
| Respiratory | PAPR or N100 | Powder Handling: Powered Air Purifying Respirator (PAPR) with loose-fitting hood (APF 25-1000).[1][2][3] Solution Handling: N100/P3 half-mask respirator (minimum).[1][2][3] |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil, extended cuff).[1][2] Outer: Nitrile (minimum 5 mil) or Neoprene.[1] Protocol: Tape inner cuff to suit; change outer gloves every 30 mins. |
| Dermal (Body) | Impervious Suit | Tyvek® 800 or Tychem® 2000 (taped seams).[1][2] Standard cotton lab coats are prohibited as they absorb and retain toxic dust.[1] |
| Ocular | Sealed Goggles | Indirect vented or non-vented goggles.[1][2] Face shield required if not using a PAPR hood. |
Operational Workflows
A. Engineering Controls (The Primary Barrier) [1]
-
Powder Handling: MUST be performed in a Glove Box (Isolator) or a Class II, Type B2 Biosafety Cabinet (100% exhaust).[1][2]
-
Solution Handling: Chemical Fume Hood with face velocity >100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder flight.[1]
B. Workflow Logic: Weighing & Solubilization
Figure 1: Safe handling workflow emphasizing containment during the critical weighing phase.
C. Step-by-Step Protocol
-
Preparation:
-
Weighing (The Highest Risk Step):
-
Place the balance inside the containment device.
-
Use a disposable spatula.
-
Wet Method (Recommended): If possible, tare the solvent vial, add the powder, and immediately add solvent inside the hood to suppress dust.[1]
-
-
Transfer:
-
Wipe the exterior of the closed vial with a deactivating agent (see Section 5) before removing it from the hood.
-
Transport vials in a secondary, unbreakable container (e.g., Nalgene box).
-
Decontamination & Spill Response
Standard soap and water are insufficient for opioid-like compounds.[1][2][3] You must use an oxidation agent to degrade the molecule.
-
Deactivation Solution:
-
Spill Protocol:
Disposal
-
Chemical Waste: Segregate as "P-List" equivalent toxic waste .[1][2][3]
-
Liquids: Collect in a dedicated container labeled "High Potency - Opioid Precursor".
-
Solids: Double-bag all gloves, pads, and spatulas in 6-mil polyethylene bags.
-
Destruction: Incineration is the only approved method for final destruction.[1]
References
-
Centers for Disease Control and Prevention (CDC). Fentanyl: Emergency Response Database. NIOSH.[4] [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2723767, 4-Acetyl-4-phenylpiperidine hydrochloride.[1][2][3][Link][1][2]
-
Drug Enforcement Administration (DEA). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.[1][2][5] Federal Register. [Link][1][6]
-
SafeBridge Consultants. Potent Compound Safety Certification Program.[1][Link][1][2]
Sources
- 1. N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | C20H24N2O | CID 71058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Acetyl-4-phenylpiperidine | C13H17NO | CID 101521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 4. fishersci.es [fishersci.es]
- 5. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
